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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

An In-Depth Technical Guide to 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Executive Summary This guide provides a comprehensive technical overview of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid

Executive Summary

This guide provides a comprehensive technical overview of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, a non-proteinogenic, sterically hindered alpha-amino acid. As a derivative of 2-amino-2-methylbutanoic acid, its structure is characterized by a quaternary α-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amine. These features impart significant conformational rigidity and enhanced resistance to enzymatic degradation when incorporated into peptide chains. This document details the compound's chemical structure, physicochemical properties, a representative synthetic pathway, and methods for its analytical characterization. Furthermore, it explores its critical applications in peptide synthesis and drug discovery, where it serves as a valuable building block for creating novel peptidomimetics and pharmaceuticals with improved stability and defined secondary structures. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is an achiral molecule unless isotopic labeling is introduced. However, its enantiomeric counterpart, where the methyl group is replaced by another substituent, is common in chemical catalogs. For clarity, this guide focuses on the specified structure, often referred to by synonyms such as N-Boc-α-methylisovaline or N-Boc-2-amino-2-methylbutanoic acid. The key physicochemical data for the related (R)-enantiomer, which is well-documented, are summarized below.

PropertyValueReference(s)
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanoic acid[1][2]
Synonym(s) (R)-N-Boc-2-methyl-2-aminobutanoic acid[1][2]
CAS Number 123254-58-0[1][2]
Molecular Formula C₁₀H₁₉NO₄[1][3]
Molecular Weight 217.27 g/mol [1]
Appearance White to off-white powder or crystals[1]
Purity Typically ≥97%[1][2]
Boiling Point 341.8 ± 25.0 °C (at 760 mmHg, predicted)[2]
InChI Key SHZXLTCEPXVCSV-SNVBAGLBSA-N[1][2]

Synthesis and Mechanistic Insights

The synthesis of α,α-disubstituted amino acids like 2-amino-2-methylbutanoic acid presents unique challenges compared to their proteinogenic counterparts. A common and robust method is the Strecker synthesis, which builds the amino acid backbone from a ketone precursor. The final step involves the protection of the newly formed amino group with a Boc moiety, rendering it suitable for solid-phase peptide synthesis (SPPS).

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Amino-2-methylbutanenitrile (Strecker Reaction) The initial step involves the reaction of butan-2-one with an ammonia source and a cyanide source. This three-component reaction efficiently forms the key α-aminonitrile intermediate.

  • In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

  • To this solution, an aqueous solution of sodium cyanide is added, followed by butan-2-one.

  • The mixture is stirred vigorously at room temperature for several hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the organic layer containing the aminonitrile is extracted using a suitable solvent like diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aminonitrile.

Causality: The reaction proceeds via the formation of an imine from butan-2-one and ammonia, which is then attacked by the cyanide nucleophile. This stereoelectronically favored attack establishes the quaternary α-carbon center.

Step 2: Hydrolysis to 2-Amino-2-methylbutanoic Acid The nitrile group is hydrolyzed under strong acidic conditions to yield the corresponding carboxylic acid.

  • The crude aminonitrile from Step 1 is added to a solution of concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The solution is then cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide, causing the amino acid to precipitate.

  • The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Step 3: N-Boc Protection The final step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern peptide chemistry.[4]

  • The synthesized 2-amino-2-methylbutanoic acid is suspended in a 1:1 mixture of dioxane and water.

  • A base, such as sodium bicarbonate or sodium hydroxide, is added to raise the pH and deprotonate the ammonium group, rendering the amine nucleophilic.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise while maintaining a basic pH and stirring at room temperature.

  • After stirring for 12-24 hours, the reaction mixture is acidified to pH 2-3 with a cold, dilute acid (e.g., citric acid or HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid.

Causality: The Boc group is specifically chosen for its stability under a wide range of conditions, including the basic conditions used for Fmoc group removal in SPPS, yet it can be cleanly removed with moderate acid (e.g., trifluoroacetic acid), ensuring orthogonal protection strategies can be employed.[4]

Synthesis Workflow Diagram

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Precursors

Introduction: The Significance of α,α-Disubstituted Amino Acids in Modern Drug Discovery In the landscape of contemporary drug development and medicinal chemistry, the strategic modification of peptide and small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of α,α-Disubstituted Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and medicinal chemistry, the strategic modification of peptide and small-molecule scaffolds is paramount to achieving desired pharmacological profiles. Among the myriad of structural modifications, the introduction of α,α-disubstituted amino acids represents a powerful tool for medicinal chemists. These non-proteinogenic amino acids, characterized by the presence of two substituents at the α-carbon, impart unique conformational constraints upon peptide backbones, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and the ability to induce specific secondary structures such as β-turns and helices.[1]

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a valuable building block in this class of compounds. The tert-butoxycarbonyl (Boc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) and other solution-phase coupling reactions, while the α-methyl and α-ethyl substituents provide the desired steric hindrance. This guide provides a comprehensive overview of the primary synthetic pathways to the direct precursor, 2-amino-2-methylbutanoic acid, and its subsequent N-protection to yield the title compound. We will delve into the mechanistic underpinnings of two classical and robust methods—the Strecker synthesis and the Bucherer-Bergs synthesis—providing detailed, field-proven protocols and a comparative analysis to inform your synthetic strategy.

Synthetic Pathways to 2-Amino-2-Methylbutanoic Acid: A Comparative Overview

The synthesis of α,α-disubstituted amino acids like 2-amino-2-methylbutanoic acid has been a subject of extensive research, leading to a variety of synthetic strategies.[2][3] For the purposes of this guide, we will focus on two of the most established and scalable methods: the Strecker synthesis and the Bucherer-Bergs synthesis. Both pathways commence from the readily available starting material, 2-butanone.

Pathway 1: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid synthesis.[4][5] It is a one-pot, three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][6]

The reaction proceeds in two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed reaction between 2-butanone and ammonia to form an iminium ion intermediate.[4]

  • Cyanide Addition: The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, yielding the α-aminonitrile.[6]

  • Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding 2-amino-2-methylbutanoic acid.[6]

Strecker_Synthesis Butanone 2-Butanone Iminium Iminium Ion Butanone->Iminium + NH3, H+ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- AminoAcid 2-Amino-2-methylbutanoic Acid Aminonitrile->AminoAcid H3O+ or OH-, H2O

Caption: Generalized workflow for the Strecker synthesis.

This protocol is a representative procedure adapted from established methods for the Strecker synthesis of α,α-disubstituted amino acids.[2][7]

Step 1: Synthesis of 2-Amino-2-methylbutanenitrile

  • Materials: 2-butanone, ammonium chloride (NH₄Cl), sodium cyanide (NaCN), methanol, water.

  • Procedure:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

    • 2-butanone (1.0 eq) is added to the flask, followed by the addition of methanol to ensure miscibility.

    • A solution of sodium cyanide (1.1 eq) in water is added dropwise to the reaction mixture at room temperature.

    • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-2-methylbutanenitrile.

Step 2: Hydrolysis to 2-Amino-2-Methylbutanoic Acid

  • Materials: 2-amino-2-methylbutanenitrile, concentrated hydrochloric acid (HCl).

  • Procedure:

    • The crude 2-amino-2-methylbutanenitrile is dissolved in concentrated hydrochloric acid.

    • The mixture is heated to reflux for 6-12 hours. The hydrolysis should be monitored by TLC until the starting material is no longer detectable.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide).

    • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield 2-amino-2-methylbutanoic acid.

ParameterValue
Starting Material 2-Butanone
Key Reagents NH₄Cl, NaCN, HCl
Solvent Methanol/Water
Reaction Time 30-60 hours
Typical Yield 60-80%
Stereochemistry Racemic

Table 1: Key parameters for the Strecker synthesis of 2-amino-2-methylbutanoic acid.

Pathway 2: The Bucherer-Bergs Synthesis

The Bucherer-Bergs synthesis provides an alternative and often higher-yielding route to α,α-disubstituted amino acids.[8][9] This multicomponent reaction involves the formation of a hydantoin intermediate from a ketone, which is subsequently hydrolyzed to the desired amino acid.[3][10]

This pathway also proceeds in two distinct stages:

  • Hydantoin Formation: 2-butanone reacts with ammonium carbonate and a cyanide source (e.g., potassium cyanide) to form 5-ethyl-5-methylhydantoin. The mechanism involves the initial formation of a cyanohydrin, followed by reaction with ammonia and subsequent cyclization with carbon dioxide (from the decomposition of ammonium carbonate).[9]

  • Hydantoin Hydrolysis: The stable hydantoin ring is then hydrolyzed under strong basic or acidic conditions to open the ring and subsequently decarboxylate, affording the final amino acid.[11]

Bucherer_Bergs_Synthesis Butanone 2-Butanone Hydantoin 5-Ethyl-5-methylhydantoin Butanone->Hydantoin + (NH4)2CO3, KCN AminoAcid 2-Amino-2-methylbutanoic Acid Hydantoin->AminoAcid Base or Acid Hydrolysis

Caption: Generalized workflow for the Bucherer-Bergs synthesis.

This protocol is a representative procedure adapted from established methods for the Bucherer-Bergs synthesis.[8][12]

Step 1: Synthesis of 5-Ethyl-5-methylhydantoin

  • Materials: 2-butanone, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water.

  • Procedure:

    • In a pressure vessel, a mixture of 2-butanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) is prepared in a mixture of ethanol and water (1:1 v/v).

    • The vessel is sealed and heated to 80-100 °C for 12-24 hours with stirring.

    • After cooling to room temperature, the reaction mixture is cooled in an ice bath to induce crystallization of the hydantoin.

    • The solid product is collected by filtration, washed with cold water, and dried to yield 5-ethyl-5-methylhydantoin.

Step 2: Hydrolysis to 2-Amino-2-Methylbutanoic Acid

  • Materials: 5-ethyl-5-methylhydantoin, sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂).

  • Procedure:

    • A suspension of 5-ethyl-5-methylhydantoin in an aqueous solution of a strong base (e.g., 2M NaOH or saturated Ba(OH)₂) is heated to reflux for 24-48 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature. If barium hydroxide is used, the excess is precipitated by bubbling carbon dioxide through the solution, and the barium carbonate is removed by filtration.

    • The filtrate is then acidified with a mineral acid (e.g., HCl or H₂SO₄) to the isoelectric point (around pH 6) to precipitate the amino acid.

    • The product is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-2-methylbutanoic acid.

ParameterValue (Hydantoin Formation)Value (Hydrolysis)
Starting Material 2-Butanone5-Ethyl-5-methylhydantoin
Key Reagents KCN, (NH₄)₂CO₃NaOH or Ba(OH)₂
Solvent Ethanol/WaterWater
Reaction Time 12-24 hours24-48 hours
Typical Yield 70-90%80-95%
Stereochemistry RacemicRacemic

Table 2: Key parameters for the Bucherer-Bergs synthesis of 2-amino-2-methylbutanoic acid.

Final Step: N-Boc Protection

The final step in the synthesis of the target molecule is the protection of the amino group of 2-amino-2-methylbutanoic acid with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient reaction in peptide chemistry.[13][14]

Mechanism of N-Boc Protection

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Boc_Protection AminoAcid 2-Amino-2-methylbutanoic Acid BocProtected 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid AminoAcid->BocProtected + Boc2O, Base

Caption: N-Boc protection of 2-amino-2-methylbutanoic acid.

Experimental Protocol: N-Boc Protection of 2-Amino-2-Methylbutanoic Acid

This protocol is a standard procedure for the N-Boc protection of amino acids.[15]

  • Materials: 2-amino-2-methylbutanoic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH) or triethylamine (TEA), dioxane or tetrahydrofuran (THF), water.

  • Procedure:

    • 2-amino-2-methylbutanoic acid (1.0 eq) is dissolved in a mixture of dioxane (or THF) and water.

    • A solution of sodium hydroxide (1.1 eq) or triethylamine (1.2 eq) in water is added to the mixture, and it is stirred until the amino acid is completely dissolved.

    • The solution is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane (or THF) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The organic solvent is removed under reduced pressure.

    • The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., hexane or ethyl acetate) to remove any unreacted Boc anhydride.

    • The aqueous layer is then acidified to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid).

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid as a white solid.

ParameterValue
Starting Material 2-Amino-2-methylbutanoic acid
Key Reagents Di-tert-butyl dicarbonate, NaOH or TEA
Solvent Dioxane/Water or THF/Water
Reaction Time 12-24 hours
Typical Yield >90%

Table 3: Key parameters for the N-Boc protection of 2-amino-2-methylbutanoic acid.

Comparative Analysis and Field-Proven Insights

Both the Strecker and Bucherer-Bergs syntheses are reliable methods for the preparation of racemic 2-amino-2-methylbutanoic acid. The choice between the two often depends on factors such as available equipment, desired scale, and tolerance for specific reagents.

  • Strecker Synthesis: This method is operationally simpler as it is a one-pot reaction for the formation of the α-aminonitrile. However, the subsequent hydrolysis of the nitrile can sometimes be challenging and may require harsh conditions. The use of cyanide salts requires appropriate safety precautions.

  • Bucherer-Bergs Synthesis: This two-step process generally provides higher overall yields. The hydantoin intermediate is often a crystalline solid that is easily purified. The hydrolysis of the hydantoin is typically clean, although it may require prolonged heating. This method is also well-suited for larger scale production.

For researchers requiring enantiomerically pure 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, both the Strecker and Bucherer-Bergs pathways yield a racemic mixture that will necessitate a subsequent resolution step. This can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution. More advanced asymmetric synthetic methods, while not covered in detail here, offer direct access to enantiopure α,α-disubstituted amino acids and should be considered for applications where stereochemical purity is critical from the outset.[16]

Conclusion

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a well-established process that can be reliably achieved through classical organic chemistry reactions. The Strecker and Bucherer-Bergs syntheses provide robust and scalable routes to the key intermediate, 2-amino-2-methylbutanoic acid, from the readily available starting material, 2-butanone. The final N-Boc protection is a straightforward and high-yielding transformation. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently produce this valuable building block for their research and development endeavors.

References

Sources

Foundational

The Role of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid in Unnatural Peptide Design

Executive Summary The engineering of peptidomimetics and unnatural peptides requires molecular building blocks capable of enforcing rigid secondary structures while resisting enzymatic degradation. 2-{[(tert-butoxy)carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of peptidomimetics and unnatural peptides requires molecular building blocks capable of enforcing rigid secondary structures while resisting enzymatic degradation. 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid —commonly known as Boc-Iva-OH or Boc-protected isovaline—is a premier α,α-dialkylated amino acid used to achieve these goals.

As a Senior Application Scientist in peptide chemistry, I have structured this technical whitepaper to bridge the gap between theoretical biophysics and practical benchtop synthesis. We will explore the mechanistic causality behind isovaline’s helicogenic properties, detail self-validating synthetic protocols to overcome its notorious steric hindrance, and examine its applications in modern drug development.

Mechanistic Principles: Conformational Control & Stability

The Thorpe-Ingold Effect and Helicogenesis

The defining feature of isovaline (Iva) is its tetrasubstituted α-carbon (Cα), which bears both a methyl and an ethyl group. This extreme steric bulk induces the Thorpe-Ingold effect (gem-dialkyl effect), which severely restricts the rotational freedom of the peptide backbone's dihedral angles (φ and ψ).

By narrowing the accessible conformational space, isovaline acts as a powerful nucleator for folded structures, predominantly driving the formation of 3₁₀-helices and α-helices [1]. This makes it an invaluable tool for designing rigid, membrane-active peptides or stabilizing specific bioactive conformations that would otherwise unravel in aqueous environments.

Chiral Control of Helix Screw Sense

While the widely used α-aminoisobutyric acid (Aib) is achiral and can adopt both left- and right-handed helical turns depending on the surrounding sequence, isovaline possesses a chiral center. This chirality provides a distinct engineering advantage: absolute control over the helix screw sense .

  • (S)-Isovaline (L-Iva) strongly biases the peptide backbone toward right-handed helical conformations.

  • (R)-Isovaline (D-Iva) unambiguously promotes left-handed 3₁₀-helical structures[1],[2].

Proteolytic Shielding

In vivo, natural peptides are rapidly degraded by exopeptidases and endopeptidases. The α-methyl and α-ethyl substituents of isovaline create a dense "steric shield" around the adjacent amide bonds. This physical barrier prevents the catalytic triads of protease enzymes from accessing the carbonyl carbon, conferring near-total proteolytic stability to the unnatural peptide sequence.

Comparative Analysis of Amino Acid Building Blocks

To contextualize the utility of Boc-Iva-OH, the following table summarizes the biophysical properties of isovaline compared to standard and alternative amino acids.

Amino AcidCα SubstitutionChiralityHelical PropensityHelix Screw SenseProteolytic Stability
Glycine UnsubstitutedAchiralLow (Highly Flexible)NoneLow
Valine MonosubstitutedChiral (L/D)Moderate (Favors β-sheet)Right (L) / Left (D)Moderate
Aib α,α-DimethylAchiralVery HighMixed / Context-DependentHigh
Isovaline α-Methyl, α-EthylChiral (L/D)Very HighRight (L) / Left (D) Very High

Synthetic Methodologies: Overcoming the "Steric Wall"

The Challenge of α,α-Dialkylated Amino Acids

Coupling Boc-Iva-OH during Solid-Phase Peptide Synthesis (SPPS) presents a significant thermodynamic and kinetic challenge. Standard coupling reagents (e.g., HBTU, PyBOP) generate bulky active esters (like OBt) that fail to react efficiently with the sterically hindered amine of the growing peptide chain, leading to truncated sequences and poor yields[3],[4].

To achieve high-fidelity coupling, we must alter the reaction causality: we must either reduce the steric bulk of the activated intermediate or provide sufficient external energy to overcome the activation barrier.

Optimized Protocol: Microwave-Assisted HATU/HOAt Coupling

The following self-validating protocol utilizes HATU, which forms a highly reactive OAt ester, combined with microwave dielectric heating to force the coupling of Boc-Iva-OH.

Reagents Required:

  • Boc-Iva-OH (4.0 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes. Ensure the N-terminal amine is fully deprotected (e.g., via 20% piperidine if transitioning from Fmoc, or TFA if using strict Boc-SPPS).

  • Activation: In a separate vial, dissolve Boc-Iva-OH and HATU in a minimal volume of DMF. Add DIPEA. Vortex for 60 seconds to allow the formation of the active OAt ester. Note: The slight sub-stoichiometry of HATU (3.9 eq) prevents capping of the resin by unreacted uronium species.

  • Coupling: Transfer the activated Boc-Iva-OH solution to the reaction vessel containing the resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave heating at 75°C for 30 minutes . (If microwave synthesis is unavailable, perform a double coupling at room temperature for 12 hours each).

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test. A negative result (yellow) indicates successful coupling. A positive result (blue) necessitates a secondary coupling cycle using an alternative method, such as the Acid Fluoride approach[3].

  • Capping: Treat the resin with Acetic Anhydride/Pyridine to cap any unreacted amines, preventing deletion sequences in subsequent steps.

Visualizing Workflows and Pathways

SPPS Workflow Diagram

The following diagram illustrates the logical flow and decision-making process for coupling sterically hindered amino acids like Boc-Iva-OH.

SPPS_Workflow Resin 1. Peptidyl-Resin (Deprotected Amine) Activation 2. Boc-Iva-OH Activation (HATU/DIPEA or Acid Fluoride) Resin->Activation Add Reagents Coupling 3. Microwave Coupling (75°C, 30 min) Activation->Coupling Overcome Steric Hindrance Wash 4. Wash & Kaiser Test Coupling->Wash Remove Excess Wash->Resin If Complete (Next Cycle) Capping 5. Capping (Acetic Anhydride) Wash->Capping If Incomplete

Caption: Workflow for coupling sterically hindered Boc-Iva-OH in solid-phase peptide synthesis.

Conformational Folding Pathway

This diagram maps the biophysical causality of how isovaline incorporation dictates the final 3D architecture of the peptide.

Conformational_Pathway Linear Unstructured Peptide (Flexible Backbone) Iva Boc-Iva-OH Incorporation Linear->Iva Thorpe Thorpe-Ingold Effect (Steric Restriction) Iva->Thorpe Restricts φ, ψ angles L_Iva (S)-Isovaline Right-Handed Helix Thorpe->L_Iva Chiral Induction D_Iva (R)-Isovaline Left-Handed Helix Thorpe->D_Iva Chiral Induction

Caption: Conformational folding pathway induced by the chirality of isovaline residues.

Applications in Drug Development

The strategic incorporation of Boc-Iva-OH is highly prevalent in the synthesis of peptaibiotics —a class of fungal peptides (e.g., alamethicin, bergofungin) known for their membrane-disrupting antibiotic properties[3]. By enforcing a rigid helical structure, isovaline ensures the peptide can efficiently insert into bacterial lipid bilayers to form voltage-gated ion channels.

Furthermore, in modern neuropharmacology, the lipophilicity and proteolytic resistance imparted by the ethyl and methyl side chains of isovaline are leveraged to enhance Blood-Brain Barrier (BBB) penetrance, extending the half-life of peptide-based therapeutics in systemic circulation.

References

  • [(R)-isovaline homo-peptides adopt the left-handed 3(10)
  • [Isovaline in Naturally Occurring Peptides: A Nondestructive Methodology for Configurational Assignment] Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • [Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function] Source: ACS Publications URL

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Exploratory

A Technical Guide to the Structural Elucidation of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid: A Methodological Blueprint

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive, field-proven methodology for determining the crystallographic data and three-dimensional (3D) struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, field-proven methodology for determining the crystallographic data and three-dimensional (3D) structure of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid. As of this writing, a public, experimentally determined crystal structure for this specific compound has not been deposited in major crystallographic databases. Therefore, this document serves as a detailed blueprint, guiding researchers through the necessary steps of synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis. By contextualizing established protocols with expert insights, this guide provides a robust framework for the structural elucidation of this and other novel small molecules, a critical step in modern drug discovery and materials science.

Introduction: The Significance of Structural Elucidation

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a non-standard amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis, while the gem-dimethyl group on the α-carbon introduces conformational constraints. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount. A high-resolution crystal structure provides unambiguous information on:

  • Molecular Conformation: Bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Stereochemistry: Absolute configuration of chiral centers.

  • Intermolecular Interactions: Hydrogen bonding, van der Waals forces, and other interactions that dictate how molecules pack in a solid state.

This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents or materials. The absence of a public structure for this compound necessitates a systematic approach to its determination, as detailed herein.

Synthesis and Purification

The first critical step is to obtain a pure, homogenous sample of the target compound. Boc-protected amino acids are typically synthesized by reacting the free amino acid with a Boc-donating reagent under basic conditions.

Protocol 2.1: Synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

This protocol is a generalized procedure based on well-established methods for Boc protection of amino acids.[1][2]

  • Dissolution: Dissolve 2-amino-2-methylbutanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Cool the solution in an ice bath (0-5°C) and add a base, such as potassium carbonate or triethylamine, to deprotonate the amino group, making it nucleophilic.

  • Boc-Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the same solvent to the cooled mixture. Maintain the temperature at 0-5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Acidify the reaction mixture to a pH of ~3 with a dilute acid (e.g., 1M HCl or citric acid).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound with high purity (>98%).

Expert Insight: The choice of base and solvent can be critical. For sterically hindered amino acids, a stronger, non-nucleophilic base and a more polar aprotic solvent like DMF might be required. Purity is non-negotiable for successful crystallization; even minor impurities can inhibit or disrupt crystal lattice formation.

Crystallization: From Solution to Single Crystal

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[3][4] It is more of an art than a science, requiring patience and systematic screening of various conditions. A good crystal for SCXRD should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a microscope.[5]

Table 1: Common Crystallization Techniques for Small Organic Molecules
TechniquePrincipleSuitability & Rationale
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[6]This is the simplest method and a good starting point. The choice of solvent is crucial as it can influence crystal habit. A solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion A solution of the compound is placed in a small, open vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[6][7]Excellent for milligram-scale quantities. The slow diffusion of the anti-solvent into the compound's solution gradually reduces solubility, promoting slow and orderly crystal growth.[6][7]
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent.[6] Crystals form at the interface where the two solvents slowly mix.This technique is effective when solvents have different densities. It allows for a very slow change in solvent composition, which can lead to high-quality crystals.
Microbatch Under-Oil Nanoliter-scale droplets of the compound's solution are dispensed under a layer of inert oil. Slow evaporation of the solvent through the oil layer concentrates the sample.[8]This is a high-throughput method that conserves precious material and allows for rapid screening of many conditions.[8]
Protocol 3.1: Crystallization Screening Workflow
  • Solubility Screening: Determine the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, water). The goal is to find solvents of both good and poor solubility.

  • Setup Crystallization Trials:

    • Slow Evaporation: Prepare near-saturated solutions in several moderately volatile solvents. Cover the vials with a cap that has a small pinhole to allow for slow evaporation.

    • Vapor Diffusion: Prepare a concentrated solution of the compound in a "good" solvent and place it in a small vial. Place this vial inside a larger jar containing an "anti-solvent" (a "poor" solvent) and seal the jar.

  • Incubation: Place the trials in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the trials under a microscope over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline molecule.[4][9] It provides precise information about bond lengths, angles, and the overall arrangement of atoms in the crystal lattice.[9][10]

Workflow for Structural Elucidation via SCXRD

The diagram below illustrates the comprehensive workflow from a synthesized compound to a fully refined crystal structure.

scxrd_workflow cluster_synthesis Phase 1: Material Preparation cluster_data_collection Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement cluster_database Phase 4: Deposition synthesis Synthesis & Purification crystallization Crystallization Trials synthesis->crystallization High Purity Compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Single Crystal diffractometer X-ray Diffractometer crystal_selection->diffractometer Mounted Crystal data_collection Diffraction Data Collection diffractometer->data_collection X-ray Beam data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation & CIF Generation structure_refinement->validation Refined Structure deposition Deposition to CCDC validation->deposition Final CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 4.1: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a beam of monochromatic X-rays.[11] A detector collects the diffraction pattern, which consists of thousands of reflections.[10]

  • Data Processing: The collected raw images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic soundness. The data is then typically formatted into a Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[12][13]

Expected Crystallographic Data and 3D Structure Analysis

Upon successful completion of the workflow, a comprehensive set of crystallographic data would be obtained. This data would be presented in a standardized format as shown in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
ParameterExpected Value/Information
Chemical FormulaC11 H21 N O4
Formula Weight231.29 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å
α = [value] °, β = [value] °, γ = [value] °
Volume[value] ų
Z (Molecules/unit cell)[value]
Calculated Density[value] g/cm³
R-factor (R1)< 0.05 for high-quality data
Goodness-of-fit (S)~1.0

The refined 3D structure would then be visualized using software like Mercury or PyMOL. Analysis would focus on intramolecular features, such as the conformation of the Boc group and the butanoic acid chain, and intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid and the N-H group, which would likely dominate the crystal packing.

Conclusion

While the crystal structure of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is not yet publicly known, this guide provides a comprehensive and scientifically rigorous pathway for its determination. By following a systematic approach encompassing synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the 3D structure of this and other novel molecules. The resulting crystallographic data is indispensable for advancing research in medicinal chemistry, chemical biology, and materials science, providing the atomic-level insights needed for rational design and discovery.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Crystallization of Small Molecules. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1449. [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1817-1834. [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • PubChemLite. 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid. [Link]

  • Nishikawa, K. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Books.
  • NextSDS. (2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid. [Link]

  • Bruker. What is Single Crystal X-ray Diffraction?. YouTube. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • PubChem. 2-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]

  • Ragnarsson, U., et al. tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • NextSDS. (2S)-2-{amino}butanoic acid. [Link]

  • National Institute of Standards and Technology. The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

  • Hayward, M. (2018). Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. [Link]

  • Stanovnik, B., et al. (2001). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. ARKIVOC. [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

Sources

Foundational

Advanced Physicochemical Characterization of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid: A Methodological Whitepaper

Executive Summary The molecule 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid —commonly known as N-Boc-isovaline or Boc-Iva-OH—is a sterically hindered, non-proteinogenic α,α -dialkyl amino acid derivative. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid —commonly known as N-Boc-isovaline or Boc-Iva-OH—is a sterically hindered, non-proteinogenic α,α -dialkyl amino acid derivative. It is highly valued in peptidomimetic drug development for its ability to constrain peptide backbones and induce specific secondary structures, such as 310​ -helices.

However, characterizing this molecule presents three distinct analytical challenges:

  • Steric Hindrance: The α -quaternary center (bearing both methyl and ethyl groups) restricts bond rotation, complicating NMR spectral acquisition due to rotameric line broadening.

  • Thermal Lability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermolytic cleavage, confounding standard melting point determinations[1].

  • Optical Isomerism & Detection: The molecule possesses a chiral center at C2 but lacks a strong UV chromophore, requiring specialized chromatographic techniques for enantiomeric resolution.

As a Senior Application Scientist, I have designed this guide to move beyond standard analytical checklists. Here, we explore the causality behind specific experimental choices, providing self-validating protocols to ensure absolute data integrity during the physicochemical profiling of Boc-Iva-OH.

Molecular Identity & Baseline Properties

Before initiating complex workflows, establishing baseline quantitative parameters is critical. The α,α -dialkyl substitution increases the molecule's lipophilicity compared to standard amino acids, while the Boc group heavily influences its molecular weight and thermal stability[2].

ParameterValue / DescriptionAnalytical Significance
IUPAC Name 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acidDefines the C4 main chain with C2 substitutions.
Common Synonyms Boc-Iva-OH, N-Boc- α -ethylalanineUsed interchangeably in solid-phase peptide synthesis (SPPS).
CAS Numbers 151171-11-8 (S-enantiomer); 123254-58-0 (R-enantiomer)Essential for sourcing stereopure reference standards[2].
Molecular Formula C 10​ H 19​ NO 4​ Guides exact mass calculations for HRMS.
Molecular Weight 217.27 g/mol Baseline for stoichiometric calculations.
Predicted pKa (COOH) ~4.0 - 4.3Slightly shielded by α -alkyl groups; dictates mobile phase pH.
Appearance White to pale yellow crystalline powderVisual baseline for purity and degradation.

Structural Elucidation (NMR & FTIR)

The Causality of Conformational Exchange

In solution, the Boc carbamate bond exhibits partial double-bond character due to resonance. Because the α -carbon is heavily sterically hindered by the simultaneous presence of methyl and ethyl groups, the rotation around the N-C( α ) bond is restricted. At ambient temperatures ( 298 K ), this results in multiple slowly interconverting rotamers, which manifest as broad, unassignable humps in a standard 1 H-NMR spectrum.

To resolve this, we must manipulate the thermodynamic environment. By switching from a non-polar solvent like CDCl 3​ to a highly polar, hydrogen-bond-accepting solvent like DMSO- d6​ , and elevating the temperature, we provide the thermal energy required to overcome the rotational barrier, coalescing the signals into sharp, definitive peaks.

Self-Validating Protocol: Variable-Temperature (VT) NMR
  • Sample Preparation: Dissolve 15 mg of Boc-Iva-OH in 0.6 mL of anhydrous DMSO- d6​ . Ensure the sample is fully homogenized to prevent localized concentration gradients.

  • Ambient Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 298 K .

  • Thermal Ramp (The Validation Step): If the tert-butyl protons ( ∼1.4 ppm ) or the carbamate NH proton ( ∼6.5−7.0 ppm ) appear as broad singlets or split peaks, incrementally increase the probe temperature to 330 K in 10 K steps.

  • Coalescence Confirmation: The method is self-validated when the broad peaks sharpen into distinct, singular resonances at 330 K . This proves the initial broadening was due to rotameric exchange, not chemical impurities or degradation.

  • FTIR Orthogonal Check: Perform Attenuated Total Reflectance (ATR) FTIR. Look for the sharp carbamate carbonyl stretch at ∼1680−1700 cm−1 and the carboxylic acid carbonyl at ∼1710−1730 cm−1 . The absence of an anhydride peak ( ∼1800 cm−1 ) confirms the molecule has not undergone spontaneous dehydration.

Thermal & Thermodynamic Profiling (TGA & mDSC)

The Causality of Thermolytic de-Boc

A common error in characterizing Boc-protected amino acids is misinterpreting a standard Differential Scanning Calorimetry (DSC) endotherm as a pure melting point. Boc groups are thermally labile. At elevated temperatures (typically >100∘C ), they undergo a concerted fragmentation mechanism, releasing isobutylene gas and carbon dioxide, leaving behind the free amino acid[1]. This decomposition can overlap with the melting event[3].

To decouple the physical phase change (melting) from the chemical degradation (de-Boc), we employ Modulated DSC (mDSC) paired orthogonally with Thermogravimetric Analysis coupled to Infrared Spectroscopy (TGA-IR).

ThermalAnalysis Start Boc-Iva-OH Sample TGA TGA-IR Analysis (Ramp 10°C/min) Start->TGA mDSC Modulated DSC (Reversible vs Irreversible) Start->mDSC MassLoss Mass Loss > 100°C? (Isobutylene + CO2) TGA->MassLoss Decomp Thermolytic de-Boc (Irreversible Exotherm) mDSC->Decomp Overlay Melting True Melting Point (Reversible Endotherm) mDSC->Melting MassLoss->Decomp Yes

Figure 1: Logical workflow for separating reversible melting from irreversible thermolytic de-Boc.

Self-Validating Protocol: TGA-IR and mDSC
  • TGA-IR Execution: Load 5 mg of sample into an alumina crucible. Ramp from 25∘C to 300∘C at 10∘C/min under a nitrogen purge.

  • Off-Gas Validation: Route the exhaust to an IR gas cell. The detection of IR bands at ∼2360 cm−1 (CO 2​ ) and ∼2960 cm−1 (isobutylene C-H stretch) precisely at the onset of mass loss validates the thermolytic de-Boc mechanism[1].

  • mDSC Execution: Load 3 mg into a hermetically sealed aluminum pan. Apply a linear heating rate of 2∘C/min with an underlying modulation of ±0.5∘C every 60 seconds .

  • Data Deconvolution: Isolate the Reversing Heat Flow signal to determine the true melting point ( Tm​ ) of the crystalline structure. The Non-Reversing Heat Flow signal will capture the kinetic, irreversible decomposition event.

Chromatographic & Chiral Characterization

The Causality of Chiral Resolution and Detection

Boc-Iva-OH lacks an aromatic ring or extended conjugated system. Its UV absorbance drops precipitously above 220 nm . Standard UV detection at 254 nm will yield a flatline. Therefore, we must rely on low-wavelength UV ( 210 nm ) or, preferably, a Charged Aerosol Detector (CAD) which provides a uniform response independent of chromophores.

Furthermore, because the molecule is synthesized as either the (R) or (S) enantiomer[2], determining enantiomeric excess (ee) is mandatory. The α -methyl and α -ethyl groups require a highly specific steric fit to achieve chiral recognition, necessitating a polysaccharide-based Chiral Stationary Phase (CSP).

HPLC Sample Racemic Boc-Iva-OH Standard Detector Detector Selection UV 210 nm or CAD Sample->Detector CSP Chiral Stationary Phase (e.g., Chiralpak AD-H) Detector->CSP MobilePhase Mobile Phase Hexane/IPA/TFA (90:10:0.1) CSP->MobilePhase Validation System Suitability (Rs > 1.5, N > 5000) MobilePhase->Validation Resolution Enantiomeric Excess (ee) Determination Validation->Resolution Pass

Figure 2: Method development logic tree for the chiral chromatographic resolution of Boc-Iva-OH.

Self-Validating Protocol: Chiral HPLC-CAD
  • Column Selection: Install an amylose-based chiral column (e.g., Chiralpak AD-H, 250×4.6 mm , 5μm ).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v). Causality note: The 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and maintaining the molecule in its lipophilic, neutral state for optimal interaction with the CSP.

  • System Suitability (The Validation Step): Inject a 1 mg/mL standard of racemic Boc-Iva-OH. The method is only validated for use if the chromatogram yields two distinct peaks with a resolution factor ( Rs​ ) ≥1.5 and theoretical plates ( N ) >5000 .

  • Sample Analysis: Inject the target enantiomer (e.g., (S)-N-Boc- α -ethylalanine). Calculate the ee% by comparing the area of the primary peak against the trace area of the opposite enantiomer.

Acid-Base & Lipophilicity Profiling

The Causality of α -Alkyl Shielding

The pKa of a standard amino acid carboxylic group is typically around 2.0−2.5 . However, in Boc-Iva-OH, the electron-donating nature of the α -methyl and α -ethyl groups, combined with the steric bulk of the Boc group, shields the carboxylate anion. This slightly destabilizes the conjugate base, shifting the pKa higher ( ∼4.0 ). Accurately determining this value is critical for formulating the molecule in aqueous buffers during biological assays.

Self-Validating Protocol: Potentiometric Titration
  • Solvent Calibration: Because Boc-Iva-OH has poor aqueous solubility at low pH, prepare a co-solvent system of Methanol/Water (50:50 v/v). Calibrate the pH electrode specifically for this mixed-solvent system to account for liquid junction potential shifts.

  • Titration: Dissolve 50 mg of the analyte in 50 mL of the co-solvent. Add 0.1 M HCl to drop the apparent pH to 2.0 .

  • Data Acquisition: Titrate with standardized 0.1 M NaOH under a nitrogen blanket (to prevent CO 2​ absorption) until pH 11.0 is reached.

  • Validation: Perform a blank titration of the solvent system alone. Subtract the blank curve from the sample curve. The inflection point of the first derivative of the corrected curve yields the precise pKa. Extrapolate the mixed-solvent pKa back to an aqueous pKa using the Yasuda-Shedlovsky extrapolation method.

Sources

Exploratory

mechanism of action for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid derivatives

An In-depth Technical Guide to the Core Mechanism of Action for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Derivatives Introduction: A Tale of Two Functions - A Synthetic Workhorse and a Diagnostic Tracer In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Derivatives

Introduction: A Tale of Two Functions - A Synthetic Workhorse and a Diagnostic Tracer

In the landscape of modern drug discovery and chemical biology, the utility of a molecule is often multifaceted. Such is the case with 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid and its derivatives. Far from being a therapeutic agent with a singular, direct mechanism of action, this compound class embodies a dual role. Primarily, it serves as a sophisticated building block—a non-proteinogenic amino acid—designed to imbue peptides with enhanced structural and functional properties. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a staple in solid-phase peptide synthesis, allowing for the controlled assembly of complex biomolecules.[1][]

Secondly, upon removal of the Boc protecting group, the core structure, 2-amino-2-methylbutanoic acid (also known as isovaline), exhibits a distinct mechanism of action in a diagnostic context. It acts as a substrate for specific amino acid transporters that are overexpressed in certain pathological states, most notably in oncology.[3] This guide will dissect these two primary "mechanisms of action": its indirect influence on the pharmacology of peptidomimetics and its direct role as a tracer for cellular transport systems.

Part 1: The Architectural Influence - How Derivatives Shape the Mechanism of Action in Peptidomimetics

The incorporation of non-natural amino acids like 2-amino-2-methylbutanoic acid into peptide chains is a cornerstone of modern peptidomimetic design. The goal is to create molecules that retain the therapeutic efficacy of natural peptides but with improved pharmacological properties. The key to this improvement lies in the structural constraints imposed by the amino acid derivative.

Conformational Rigidity: The Alpha-Methyl Advantage

The defining feature of 2-amino-2-methylbutanoic acid is the methyl group at the α-carbon. This substitution sterically hinders the free rotation of the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This imposed rigidity has several profound consequences for the resulting peptide's mechanism of action:

  • Enhanced Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. The unnatural structure of an α-methylated amino acid can render the adjacent peptide bonds resistant to cleavage by these enzymes.[4]

  • Improved Receptor Affinity and Selectivity: By locking the peptide into a more defined conformation, the entropic penalty of binding to a receptor is reduced. This can lead to a significant increase in binding affinity. Furthermore, a rigid conformation can be tailored to fit a specific receptor subtype, thereby improving selectivity and reducing off-target effects.[4]

The following diagram illustrates the concept of how incorporating a constrained amino acid like 2-amino-2-methylbutanoic acid can pre-organize a peptide for optimal receptor binding.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide Flexible Unconstrained Peptide Chain Conformations Multiple Conformations (High Entropy) Flexible->Conformations Freely rotates Receptor_A Target Receptor Conformations->Receptor_A High entropic cost to adopt active form Binding_A Weak/Non-Specific Binding Receptor_A->Binding_A Constrained Peptide with 2-amino-2-methylbutanoic acid Active_Conformation Pre-organized Active Conformation (Low Entropy) Constrained->Active_Conformation Restricted rotation Receptor_B Target Receptor Active_Conformation->Receptor_B Low entropic cost to bind Binding_B Strong/Specific Binding Receptor_B->Binding_B

Figure 1: Impact of conformational constraint on peptide-receptor interaction.

Part 2: The Direct Mechanism - A Molecular Spy for Cancer Cell Metabolism

While the Boc-protected form is a synthetic tool, the de-protected core, 2-amino-2-methylbutanoic acid (isovaline), has a well-defined mechanism of action as a diagnostic tracer, particularly in oncology. Its utility stems from its interaction with the L-type amino acid transporter 1 (LAT1).

Harnessing a Hallmark of Cancer: The Role of LAT1

LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine and valine. Many cancer cells exhibit a high metabolic rate and an increased demand for amino acids to fuel their rapid proliferation and protein synthesis. Consequently, LAT1 is often significantly overexpressed in a wide range of human cancers.[3]

This overexpression provides a "window of opportunity" for diagnostic imaging. A radiolabeled version of 2-amino-2-methylbutanoic acid, such as [11C]Iva, can be administered to a patient. The molecule is then preferentially transported into cells with high LAT1 activity. The accumulation of the radiotracer in these cells allows for their visualization using Positron Emission Tomography (PET).[3]

The mechanism of action in this context is, therefore, competitive substrate transport . [11C]Iva acts as a mimic of natural amino acids and is actively transported into the cell via LAT1. The process is highly specific; studies have shown that the uptake of [11C]Iva in cancer cells can be almost completely inhibited by known LAT1 inhibitors.[3]

Below is a diagram illustrating the transport of 2-amino-2-methylbutanoic acid into a cancer cell via the LAT1 transporter.

G cluster_0 Extracellular Space cluster_1 Cancer Cell Iva 2-amino-2-methylbutanoic acid (e.g., [11C]Iva) LAT1 LAT1 Transporter (Overexpressed) Iva->LAT1 Binds to Transporter Cytoplasm Cytoplasm (High Metabolic Demand) Accumulation Radiotracer Accumulation (Detectable by PET) LAT1->Accumulation Active Transport

Figure 2: Mechanism of cellular uptake via the LAT1 transporter.

Part 3: Key Experimental Protocols

To investigate the roles of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid derivatives, two fundamental experimental workflows are crucial: the deprotection of the Boc group to liberate the active amino acid and the characterization of its cellular uptake.

Protocol 1: Boc Group Deprotection

This protocol describes a standard method for removing the tert-butoxycarbonyl protecting group under acidic conditions. This is a necessary first step for using the amino acid in peptide synthesis or for studying the biological activity of the core structure.

Objective: To cleave the Boc protecting group from 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid.

Materials:

  • Boc-protected 2-amino-2-methylbutanoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPE (Diisopropyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected amino acid in DCM in a round-bottom flask at a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution, add an equal volume of TFA. The final concentration of TFA should be around 50% (v/v).

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold diisopropyl ether to the resulting oil or solid to precipitate the deprotected amino acid as its TFA salt.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diisopropyl ether, and dry under vacuum.

  • Verification: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Cellular Uptake Assay for LAT1 Transport

This protocol outlines a method to quantify the uptake of 2-amino-2-methylbutanoic acid into cancer cells, based on the methodology used for [11C]Iva.[3]

Objective: To determine if 2-amino-2-methylbutanoic acid is transported into cancer cells via the LAT1 transporter.

Materials:

  • A human cancer cell line known to overexpress LAT1 (e.g., SY small-cell lung cancer cells).[3]

  • Radiolabeled 2-amino-2-methylbutanoic acid (e.g., [11C]Iva or [3H]Isovaline).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).

  • Cell scraper.

  • Scintillation counter or gamma counter.

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the LAT1-expressing cancer cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Wash the cells twice with PBS. Pre-incubate the cells in PBS for 15 minutes at 37°C. For the inhibition control wells, add a known LAT1 inhibitor (e.g., BCH at a final concentration of 2 mM) during this step.

  • Uptake Initiation: Add the radiolabeled 2-amino-2-methylbutanoic acid to each well at a final concentration of approximately 1 µCi/mL.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 10, 20, 30 minutes) to determine the time course of uptake.

  • Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation or gamma counter.

  • Protein Normalization: Determine the protein concentration in each well to normalize the radioactivity counts.

  • Data Analysis: Plot the normalized radioactivity (counts per minute per mg of protein) against time. Compare the uptake in the presence and absence of the LAT1 inhibitor to confirm that the transport is mediated by LAT1.

Conclusion

The narrative of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid derivatives is a compelling example of molecular duality in the pharmaceutical sciences. While the Boc-protected form is a chemically inert but structurally potent tool for the design of next-generation peptide therapeutics, its de-protected core possesses a direct and exploitable mechanism of action. By acting as a substrate for the LAT1 amino acid transporter, it provides a means to visualize and potentially target the altered metabolic state of cancer cells. Understanding these distinct but complementary roles is essential for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their respective fields. The future development of this and similar constrained amino acids will undoubtedly continue to push the boundaries of both therapeutic and diagnostic innovation.

References

  • Koguchi, T., et al. (2015). Preclinical evaluation of 2-amino-2-[11C]methyl-butanoic acid as a potential tumor-imaging agent in a mouse model. Nuclear Medicine and Biology, 42(11), 884-889. [Link]

Sources

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocol using 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol Incorporating 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid Introduction & Mechanistic Rationale Incorporating α,α -dialkyl amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol Incorporating 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Introduction & Mechanistic Rationale

Incorporating α,α -dialkyl amino acids such as 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (commonly known as Boc-Isovaline or Boc-Iva-OH) into peptide sequences is a powerful strategy for drug developers. These structurally constrained residues force peptides into highly stable secondary structures (such as 310​ -helices) and confer exceptional resistance to proteolytic degradation in vivo[1].

However, the gem-dialkyl substitution (a methyl and an ethyl group) at the α -carbon introduces profound steric hindrance. This dense steric shield blocks the incoming nucleophile, making standard amide bond formation thermodynamically and kinetically challenging[2]. This application note provides a field-proven, highly optimized Boc-SPPS protocol utilizing advanced coupling chemistries and thermodynamic assistance to ensure near-quantitative coupling of Boc-Iva-OH.

Strategic Experimental Choices

To build a self-validating and high-yielding synthesis system, we must address the causality behind experimental failures (e.g., deletion sequences) when using sterically hindered building blocks:

  • Overcoming Slow Kinetics with Uronium Salts: Conventional activators like DIC/HOBt fail because the intermediate active ester is not reactive enough to overcome the steric clash. The use of highly reactive uronium salts (e.g., HATU) or DIC in combination with OxymaPure is strictly required to form a highly reactive, less sterically demanding intermediate[2].

  • Bypassing the Activation Energy Barrier: Applying microwave (MW) irradiation (75–90°C) provides the necessary kinetic energy to bypass the high activation energy ( Ea​ ) barrier of the sterically hindered transition state[2].

  • Maximizing Nucleophilicity via In Situ Neutralization: In Boc-SPPS, the resin-bound amine exists as a TFA salt following deprotection. Using an in situ neutralization protocol—where the base (DIEA) is added simultaneously with the activated amino acid—prevents inter-chain aggregation and maximizes the concentration of the free nucleophile during the critical initial seconds of the coupling reaction[3].

CouplingLogic Problem Steric Hindrance at α-Carbon (Boc-Iva-OH) Sol1 Highly Reactive Activators (HATU or DIC/Oxyma) Problem->Sol1 Overcomes slow kinetics Sol2 Thermodynamic Energy (Microwave Heating 75°C) Problem->Sol2 Bypasses Ea barrier Sol3 In Situ Neutralization (DIEA in DMF) Problem->Sol3 Maximizes nucleophilicity Outcome Quantitative Amide Bond Formation Sol1->Outcome Sol2->Outcome Sol3->Outcome

Logical relationships of experimental interventions for sterically hindered Boc-Iva-OH coupling.

Comparative Data: Coupling Efficiencies

The following table summarizes the expected coupling efficiencies of α,α -dialkyl amino acids under various activation strategies, highlighting the necessity of the optimized protocol.

Coupling StrategyReagentsTemperatureTimeExpected Yield per Cycle
Standard SPPSDIC / HOBtRoom Temp (25°C)120 min< 40% (High deletions)
Enhanced SPPSHATU / DIEARoom Temp (25°C)120 min70 - 85%
MW-Assisted SPPSDIC / OxymaPureMicrowave (75°C)10 min> 95%
Optimized MW-Boc HATU / DIEA (in situ) Microwave (75°C) 2 x 5 min > 98%

Data synthesized from empirical optimizations of sterically hindered peptide assemblies[1],[2].

Detailed Experimental Protocol

Note: This protocol assumes the use of a standard Boc-compatible resin (e.g., PAM or MBHA resin) and a microwave-equipped peptide synthesizer.

Phase 1: Materials & Reagents Preparation
  • Amino Acid: 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-Iva-OH), 0.2 M in DMF.

  • Activator: HATU, 0.19 M in DMF. (Note: The slight under-excess of HATU prevents capping of the resin-bound amine by unreacted uronium species).

  • Base: N,N-Diisopropylethylamine (DIEA), 0.5 M in DMF.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)[3].

  • Wash Solvents: DMF (Peptide synthesis grade) and DCM.

Phase 2: Step-by-Step Workflow

Step 1: Resin Swelling

  • Weigh the desired amount of PAM or MBHA resin (e.g., 0.1 mmol scale).

  • Transfer to the reaction vessel and swell in DCM for 15 minutes, followed by DMF for 15 minutes. Drain completely.

Step 2: Boc Deprotection

  • Add 50% TFA/DCM to the resin. Agitate for 1 minute, then drain.

  • Add a fresh aliquot of 50% TFA/DCM and agitate for 5 minutes to ensure complete removal of the N-terminal Boc group[3].

  • Drain and wash the resin extensively: DCM (3 x 1 min) followed by DMF (3 x 1 min). Crucial: Do not pre-neutralize the resin if using the in situ neutralization protocol.

Step 3: Pre-Activation and In Situ Neutralization Coupling

  • In a separate vial, mix 5 equivalents (0.5 mmol) of Boc-Iva-OH and 4.9 equivalents of HATU.

  • Add 10 equivalents of DIEA to the amino acid/activator mixture.

  • Immediately transfer the activated mixture to the resin. The high concentration of DIEA will neutralize the resin-bound TFA salt in situ, instantly initiating the coupling without allowing time for chain aggregation[3].

Step 4: Microwave-Assisted Coupling

  • Subject the reaction vessel to microwave irradiation.

  • Parameters: Ramp to 75°C over 1 minute, then hold at 75°C for 5 minutes[2].

  • Drain the reaction vessel.

  • Double Coupling: Because Boc-Iva-OH is an α,α -dialkyl amino acid, a double coupling is mandatory to ensure a self-validating, complete reaction. Repeat Step 3 and Step 4 with fresh reagents.

Step 5: Washing and Capping

  • Wash the resin with DMF (4 x 1 min).

  • Cap any unreacted amines using 10% acetic anhydride and 5% DIEA in DMF for 5 minutes. This terminates unreacted sequences, preventing the formation of complex deletion mixtures that are nearly impossible to separate via HPLC.

  • Wash with DMF (3 x 1 min) and DCM (3 x 1 min).

Step 6: Final Cleavage

  • Once the full sequence is assembled, perform a final TFA deprotection to remove the N-terminal Boc group.

  • Cleave the peptide from the resin and globally deprotect side chains using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour.

  • Precipitate the crude peptide in cold ether, centrifuge, and lyophilize for downstream purification.

SPPSWorkflow Start Resin Swelling (DCM/DMF) Deprotect Boc Deprotection (50% TFA in DCM) Start->Deprotect Activate In Situ Neutralization & Activation (Boc-Iva-OH + HATU + DIEA) Deprotect->Activate TFA Salt Resin Couple Microwave Coupling (75°C, 2 x 5 min) Activate->Couple Wash Washing & Capping (DMF / Ac2O) Couple->Wash Wash->Deprotect Next Amino Acid Cleave HF Cleavage & Global Deprotection Wash->Cleave Sequence Complete

Iterative workflow of the optimized Boc-SPPS cycle for sterically hindered amino acids.

Sources

Application

optimal coupling reagents for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid in SPPS

Advanced SPPS Protocols for Sterically Hindered α,α -Dialkyl Amino Acids: Optimal Coupling of Boc-Isovaline Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced SPPS Protocols for Sterically Hindered α,α -Dialkyl Amino Acids: Optimal Coupling of Boc-Isovaline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Solid-Phase Peptide Synthesis (SPPS) of Peptaibols and Peptidomimetics

Executive Overview

The incorporation of non-proteinogenic α,α -dialkyl amino acids, such as 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (commonly known as Boc-Isovaline-OH or Boc-Iva-OH ), is a critical strategy in drug development for enhancing peptide stability against proteolytic degradation. However, the gem-dialkyl substitution at the α -carbon creates an immense steric shield around the electrophilic carbonyl. This structural feature drastically reduces the kinetics of peptide bond formation, rendering standard coupling protocols (e.g., room-temperature HBTU/HOBt) largely ineffective.

This application note provides a comprehensive, self-validating guide to the optimal coupling reagents and thermodynamic conditions required to successfully incorporate Boc-Iva-OH during SPPS, ensuring high yield and preventing sequence truncation.

Scientific Rationale & Mechanistic Insight

The Steric Penalty and the Uronium Trap

The primary challenge in coupling Boc-Iva-OH is the Thorpe-Ingold effect induced by the α -ethyl and α -methyl groups. This bulk severely restricts the trajectory of the incoming nucleophile (the resin-bound N-terminal amine),1[1].

When researchers attempt to force this reaction using highly reactive uronium/aminium salts like HATU or HBTU, the slow rate of actual peptide bond formation allows a parasitic side reaction to dominate. The free N-terminal amine on the resin attacks the electrophilic carbon of the uronium salt itself, 2 (tetramethylguanidinium formation)[2]. This permanently terminates the peptide chain.

The Phosphonium and Oxyma Solutions

To achieve high coupling efficiency without the risk of chain termination, two orthogonal reagent classes are optimal:

  • Phosphonium Salts (PyAOP): Reagents like PyAOP ([(7-azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate) activate the carboxylic acid efficiently but lack the electrophilic carbon that causes guanidinylation. Furthermore, pyrrolidino derivatives 3 for hindered species over their piperidino counterparts[3].

  • Carbodiimide/Oxyma Pure: The combination of DIC and Oxyma Pure generates a highly reactive active ester that is exceptionally stable at high temperatures. This makes it the premier choice for synthesizing complex peptaibols 4[4].

Thermodynamic Intervention: Microwave-Assisted SPPS (MW-SPPS)

Chemical activation alone is often insufficient for α,α -dialkyl amino acids. Applying microwave irradiation (MW-SPPS) at elevated temperatures (75°C–86°C) provides the necessary thermodynamic energy to 5 without inducing significant racemization, yielding >98% coupling efficiency in minutes[5].

Mechanism cluster_Uronium Uronium Pathway (Avoid) cluster_Optimal Optimal Pathways Boc Boc-Iva-OH (Sterically Hindered) HATU HATU / DIEA Boc->HATU Slow Activation PyAOP PyAOP / DIEA (Phosphonium) Boc->PyAOP DICOxyma DIC / Oxyma (Carbodiimide) Boc->DICOxyma Guan Guanidinylation (Chain Termination) HATU->Guan Free amine attack ActiveEster Highly Reactive Active Ester PyAOP->ActiveEster DICOxyma->ActiveEster MW Microwave Heating (75°C) ActiveEster->MW Overcome Steric Barrier Success Successful Peptide Bond MW->Success

Mechanistic pathways for Boc-Iva-OH coupling, highlighting the risk of uronium-induced termination.

Quantitative Reagent Comparison

The following table summarizes the expected coupling efficiencies for Boc-Iva-OH onto a standard unhindered primary amine on solid support (e.g., Rink Amide or Wang resin).

Coupling ReagentActivation ClassTemperatureTimeEst. EfficiencyGuanidinylation Risk
HATU / DIEAUronium25°C120 min45–60%High
PyAOP / DIEAPhosphonium25°C120 min85–90%None
DIC / Oxyma PureCarbodiimide25°C120 min80–85%None
DIC / Oxyma Pure Carbodiimide MW (75°C) 15 min >98% None
PyAOP / DIEA Phosphonium MW (75°C) 15 min >95% None

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate a self-validating colorimetric checkpoint. Relying on a single coupling cycle for α,α -dialkyl amino acids is a high-risk operation; therefore, an orthogonal rescue coupling is built into the workflow.

Protocol A: Primary MW-SPPS Coupling (DIC/Oxyma Pure)

Optimal for standard automated or semi-automated microwave synthesizers.

Scale: 0.1 mmol Materials:

  • Boc-Iva-OH (0.5 mmol, 5.0 eq)

  • DIC (0.5 mmol, 5.0 eq)

  • Oxyma Pure (0.5 mmol, 5.0 eq)

  • Peptide-Resin with free N-terminal amine

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed thoroughly with DMF (5 × 3 mL).

  • Activation: Dissolve Boc-Iva-OH and Oxyma Pure in 2.0 mL of peptide-synthesis grade DMF. Add DIC to the solution. Allow pre-activation for 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C using a microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra) and hold for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Validation (Kaiser Test): Take a few beads and perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to cleavage or next cycle.

    • Positive (Blue): Incomplete coupling. Do not repeat Protocol A. Proceed immediately to Protocol B for an orthogonal rescue coupling.

Protocol B: Orthogonal Rescue Coupling (PyAOP)

Utilized if Protocol A yields a positive Kaiser test, or as the primary protocol if microwave heating is unavailable/contraindicated.

Materials:

  • Boc-Iva-OH (0.5 mmol, 5.0 eq)

  • PyAOP (0.5 mmol, 5.0 eq)

  • DIEA (1.0 mmol, 10.0 eq)

Step-by-Step Procedure:

  • Activation: Dissolve Boc-Iva-OH and PyAOP in 2.0 mL of DMF.

  • Base Addition: Add DIEA to the mixture. The solution will turn slightly yellow, indicating the formation of the active 7-azabenzotriazole ester.

  • Coupling: Add the mixture to the resin.

  • Reaction Time: Shake at room temperature for 3 to 4 hours (or microwave at 75°C for 15 minutes).

  • Final Validation: Wash the resin (DMF/DCM) and repeat the Kaiser test to confirm complete capping of the amine.

Workflow Step1 1. Resin Deprotection (Expose Free Amine) Step2 2. Prepare Boc-Iva-OH (5 Equivalents) Step1->Step2 Step3 3. Add Coupling Reagents DIC/Oxyma or PyAOP Step2->Step3 Step4 4. Execute Coupling Reaction MW: 75°C, 15 min | RT: 3 hrs Step3->Step4 Step5 5. Wash Resin (DMF 5x, DCM 3x) Step4->Step5 Step6 6. Colorimetric Verification (Kaiser / Chloranil Test) Step5->Step6 Step7 7. Double Coupling (Switch Reagent Class) Step6->Step7 Positive (Blue/Red) Step8 8. Proceed to Cleavage Or Next Cycle Step6->Step8 Negative (Yellow) Step7->Step5 Re-wash

Step-by-step SPPS workflow for Boc-Iva-OH, integrating self-validating colorimetric checkpoints.

References

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Santagada, V., et al. Tetrahedron Letters (2001). 1

  • Recent development of peptide coupling reagents in organic synthesis. Han, S.-Y., Kim, Y.-A. Tetrahedron (2004). 2

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (PyAOP). ResearchGate. 3

  • Synthesis of Peptaibolin, an Antimicrobial Peptide. MDPI (2020). 4

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Bacsa, B., et al. Journal of Organic Chemistry (2008). 5

Sources

Method

Application Notes &amp; Protocols: Incorporation of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid into Peptidomimetics

Abstract The incorporation of sterically hindered α,α-disubstituted amino acids, such as 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-α-Me-Abu-OH), is a cornerstone strategy in modern peptidomimetic design...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of sterically hindered α,α-disubstituted amino acids, such as 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-α-Me-Abu-OH), is a cornerstone strategy in modern peptidomimetic design. These residues impart crucial conformational constraints on the peptide backbone, often inducing helical or turn structures that can enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1][2][3] However, the quaternary α-carbon introduces significant steric hindrance, which presents a formidable challenge to standard peptide coupling protocols.[1][4][5] This guide provides an in-depth analysis of the structural impact of Boc-α-Me-Abu-OH, detailed protocols for its efficient incorporation into peptide sequences using advanced coupling reagents, and best practices for downstream deprotection and characterization.

The Strategic Value of α,α-Disubstituted Amino Acids

Peptidomimetics aim to replicate the biological activity of natural peptides while overcoming their inherent liabilities, such as poor bioavailability and rapid degradation by proteases. The introduction of α,α-disubstituted amino acids is a key tactic to achieve this. The two substituents on the α-carbon sterically restrict the available conformational space of the peptide backbone, effectively "locking" it into a more defined secondary structure.[3]

Key Advantages:

  • Conformational Rigidity: Limits rotational freedom around the φ (phi) and ψ (psi) dihedral angles, pre-organizing the peptide into a bioactive conformation.

  • Enhanced Proteolytic Stability: The bulky quaternary center shields the adjacent peptide bonds from enzymatic cleavage by proteases.[2]

  • Improved Bioavailability: Increased stability and defined conformation can lead to better absorption and distribution profiles.

The structure of Boc-α-Me-Abu-OH, with its methyl and ethyl groups at the α-position, is particularly effective at inducing helical turns in short peptide sequences.

G Resin Start: Resin with N-terminal amine Preactivate Step 1: Pre-activate Boc-α-Me-Abu-OH with HATU/DIEA Resin->Preactivate Add reagents Couple Step 2: Couple activated amino acid to resin Preactivate->Couple ~5 min activation Wash Step 3: Wash resin (DMF, DCM) Couple->Wash 2-4 hr coupling Deprotect Step 4: Boc Deprotection (TFA/DCM) Wash->Deprotect Next_Cycle Next Coupling Cycle or Final Cleavage Deprotect->Next_Cycle

Figure 2: Workflow for the incorporation of Boc-α-Me-Abu-OH using SPPS.

Step-by-Step Procedure:

  • Resin Swelling & Deprotection: Swell the Fmoc-protected resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Pre-activation (Critical Step):

    • In a separate vessel, dissolve Boc-α-Me-Abu-OH (3.0 eq. relative to resin loading) in DMF.

    • Add HATU (2.95 eq.) and DIEA (6.0 eq.).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should turn a light yellow color.

    • Causality: Pre-activation ensures the formation of the highly reactive acyl-uronium salt before its introduction to the resin-bound amine. This minimizes side reactions and maximizes the concentration of the active species for the sterically hindered coupling. [6]3. Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another hindered residue), this time can be extended to overnight.

    • Self-Validation: Monitor the coupling progress using a Kaiser test or a microcleavage followed by LC-MS analysis. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a complete reaction.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

Comparative Analysis of Coupling Reagents

While HATU is highly effective, other reagents can be employed. HCTU offers a cost-effective alternative with comparable, though sometimes slightly lower, reactivity. [7][8][9]

Coupling Reagent Relative Cost Typical Coupling Time (for hindered AA) Key Feature Citation(s)
DCC/HOBt Low 12-24 hours Prone to incomplete coupling and side reactions. [10][11]
HBTU/TBTU Moderate 4-8 hours Standard efficiency; may be insufficient for this substrate. [6][10]
HCTU Moderate-High 2-4 hours More reactive than HBTU due to the 6-Cl-HOBt moiety. Good balance of cost and efficiency. [7][8][9]
HATU High 1-4 hours Gold standard for difficult couplings; HOAt leaving group minimizes racemization and maximizes reactivity. [6][12][7]

| COMU | High | 1-4 hours | Oxyma-based reagent, considered safer than HOBt/HOAt-based reagents with similar high reactivity to HATU. | [10]|

Post-Coupling Procedures

Boc-Deprotection Protocol

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. [][14]It is stable to the basic conditions used for Fmoc removal, allowing for orthogonal protection strategies.

  • Reagent Preparation: Prepare a deprotection solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Deprotection Reaction:

    • Add the TFA/DCM solution to the resin-bound peptide.

    • Agitate at room temperature for 30 minutes.

    • Drain the solution and repeat with fresh deprotection solution for another 10 minutes to ensure complete removal.

  • Washing: Wash the resin thoroughly with DCM (5x) and DMF (3x) to remove residual acid.

  • Neutralization: Neutralize the newly formed N-terminal amine salt with a 10% DIEA in DMF solution (2 x 5 min) before proceeding to the next coupling step.

Final Cleavage and Characterization

Once the synthesis is complete, the peptidomimetic is cleaved from the solid support and side-chain protecting groups are removed simultaneously.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS acts as a scavenger to trap the tert-butyl cations generated during deprotection. [14]2. Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Analysis:

    • LC-MS: Confirm the identity and purity of the final product by verifying the correct molecular weight.

    • RP-HPLC: Purify the crude peptide to >95% purity using a suitable gradient of acetonitrile/water with 0.1% TFA.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Insufficient coupling time or reagent equivalency. Low reactivity of coupling reagent.Extend coupling time to overnight. Double the coupling step. Switch to a more potent reagent like HATU or COMU.
Deletion of the Hindered Residue Steric hindrance preventing any significant coupling.Re-evaluate the coupling protocol; ensure pre-activation is performed correctly. Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.
Low Final Yield Incomplete coupling at one or more steps. Loss of peptide during workup/purification.Optimize each coupling step with monitoring. Minimize transfer steps and handle the crude peptide carefully during precipitation.

References

  • Bel-Rhlid, R., et al. (1995). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Available at: [Link]

  • Fields, G. B., et al. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

  • Carpino, L. A., et al. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Chemical Reviews. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). ResearchGate. Available at: [Link]

  • American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • SPERA PHARMA. (2023). Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. SPERA PHARMA. Available at: [Link]

  • PubChem - NIH. (n.d.). Boc-aminoisobutyric acid. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Application

NMR spectroscopy characterization of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid peptides

Conformational Analysis and Configurational Assignment of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Peptides Introduction & Scientific Rationale The nonproteinogenic, Cα-tetrasubstituted amino acid isovaline...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Analysis and Configurational Assignment of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Peptides

Introduction & Scientific Rationale

The nonproteinogenic, Cα-tetrasubstituted amino acid isovaline (Iva, 2-amino-2-methylbutanoic acid) is a structural hallmark of peptaibiotics—a class of bioactive fungal peptides known for their membrane-modifying and antimicrobial properties. In synthetic peptide chemistry, 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-Iva-OH) serves as the fundamental building block for assembling these sequences.

Due to extreme steric hindrance at the Cα atom, the Iva residue heavily restricts the conformational freedom of the peptide backbone, acting as a potent inducer of rigid right-handed or left-handed 310​

  • and α -helical secondary structures. Characterizing the exact nature of these helices requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike X-ray crystallography, NMR provides dynamic, solution-state structural data and offers a non-destructive methodology to assign the stereochemical configuration (D- vs. L-) of Iva residues within intact peptides [1].

This application note provides a comprehensive, self-validating framework for the NMR characterization of Boc-Iva-OH peptides, designed for researchers and drug development professionals.

Principles of Iva-Peptide NMR Characterization

As an application scientist, it is critical to understand the causality behind the NMR observables rather than merely recording them. The structural elucidation of Boc-Iva peptides relies on three mechanistic pillars:

Helical Conformation Mapping via NOE/ROE

Differentiating between 310​ -helices and α -helices in solution is notoriously difficult because both exhibit strong sequential dNN​(i,i+1) Nuclear Overhauser Effect (NOE) cross-peaks. The causality behind differentiating them lies in the geometry of their hydrogen-bonding networks. In a 310​ -helix ( i←i+3 H-bonds), the dαN​(i,i+2) distance is significantly shorter (~3.8 Å) than in an α -helix (~4.4 Å). Consequently, the presence of strong dαN​(i,i+2) cross-peaks in a NOESY/ROESY spectrum is the definitive diagnostic marker for a 310​ -helical conformation.

Hydrogen-Bonding Networks via VT-NMR

Amide proton temperature coefficients ( Δδ/ΔT ) measure the sensitivity of NH chemical shifts to thermal perturbations. The physical principle is that solvent-exposed NH protons break their hydrogen bonds with the solvent as temperature increases, causing a significant upfield shift (more negative Δδ/ΔT ). Conversely, intramolecularly hydrogen-bonded NH protons—shielded within the rigid Iva-induced helix core—are insulated from the solvent, yielding less negative values.

Non-Destructive Configurational Assignment

Because Iva contains a chiral center at the Cα atom but lacks an α -proton, traditional J -coupling analysis cannot determine its stereochemistry. However, the ethyl side chain of Iva projects outward from the helix cylinder. The chemical shift of the γ -methyl protons (CH 3​ of the ethyl group) is highly sensitive to the helical screw sense and the Cα configuration due to the magnetic anisotropy of the backbone carbonyls. In a right-handed helix, the γ -methyl protons of D-Iva are shielded ( δ<0.90 ppm), whereas those of L-Iva are deshielded ( δ>0.95 ppm) .

Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step if the internal validation checkpoints fail.

Protocol A: Sample Preparation and 1D VT-NMR

Causality: Proper solvent choice and concentration are paramount. High concentrations induce intermolecular aggregation, creating false-positive H-bond signals.

  • Preparation: Dissolve 2–5 mg of the Boc-Iva-peptide in 600 µL of deuterated solvent (e.g., CDCl 3​ for low polarity or CD 3​ OH for protic competition) to achieve a concentration of 3–10 mM.

  • Acquisition: Transfer to a high-quality 5 mm NMR tube. Acquire a standard 1D 1 H NMR spectrum at 298 K (64 scans, relaxation delay 2s).

  • VT-NMR: Acquire sequential 1D 1 H spectra from 288 K to 318 K in 5 K increments. Allow 5 minutes of thermal equilibration per step.

  • Analysis: Plot the chemical shift ( δ ) of each amide proton against temperature ( T ) and extract the slope ( Δδ/ΔT ).

  • Self-Validation Checkpoint: The Boc urethane NH or the C-terminal exposed NH must yield a Δδ/ΔT<−6.0 ppb/K. If all NH protons show >−4.0 ppb/K, the peptide is likely aggregating; dilute the sample by 50% and repeat the experiment.

Protocol B: 2D NMR Acquisition and Assignment

Causality: Iva peptides in the 1000–2000 Da molecular weight range often have correlation times ( τc​ ) where the NOE crosses zero, rendering standard NOESY experiments blind. ROESY ensures positive cross-peaks regardless of τc​ .

  • TOCSY: Acquire a 2D TOCSY with a mixing time ( τm​ ) of 60–80 ms. Reasoning: This τm​ is optimal for transferring magnetization through the entire Iva ethyl side chain (NH C β H 2​ C γ H 3​ ) without excessive relaxation losses.

  • ROESY: Acquire a 2D ROESY with a mixing time ( τm​ ) of 200–300 ms.

  • Mapping: Trace the backbone sequence using sequential dαN​(i,i+1) and dNN​(i,i+1) cross-peaks. Identify the Iva γ -methyl protons via TOCSY and extract their chemical shifts.

  • Self-Validation Checkpoint: Confirm the presence of strong intra-residue dαN​ cross-peaks in the ROESY spectrum. If absent, the spin-lock power level is incorrectly calibrated for the probe; adjust the continuous wave (CW) field strength before proceeding to structural analysis.

Quantitative Data Summaries

Table 1: Diagnostic NOE Distances (Å) for Peptide Secondary Structures

Use this table to interpret ROESY cross-peak intensities and differentiate helix types.

Interaction 310​ -Helix α -HelixFully Extended
dNN​(i,i+1) 2.62.84.3
dαN​(i,i+1) 3.43.52.2
dαN​(i,i+2) 3.84.4> 5.0
dαN​(i,i+3) 3.33.4> 5.0
dαβ​(i,i+3) 3.12.5> 5.0
Table 2: 1 H NMR Chemical Shift Criteria for Iva Configurational Assignment

Extracted from the γ -CH 3​ protons of the Iva ethyl side chain.

Helical Screw SenseIva Configuration γ -CH 3​ Chemical Shift (ppm)Magnetic Environment
Right-HandedD-Iva < 0.90Shielded
Right-HandedL-Iva > 0.95Deshielded
Left-HandedD-Iva > 0.95Deshielded
Left-HandedL-Iva < 0.90Shielded

Workflows and Logic Diagrams

NMR_Workflow A Boc-Iva Peptide Sample Preparation (e.g., CDCl3) B 1D 1H NMR & Variable Temperature (VT) Studies A->B C 2D TOCSY / HSQC (Spin System Assignment) A->C D 2D NOESY / ROESY (Spatial Correlations) A->D E H-Bonding Network (Δδ/ΔT Analysis) B->E G D/L-Iva Configurational Assignment C->G F Helical Conformation (3_10 vs α-helix) D->F E->F F->G

Figure 1: Comprehensive NMR workflow for the structural elucidation of Boc-Iva peptides.

Iva_Assignment Start Determine Helical Screw Sense (via CD or NMR) RH Right-Handed Helix Start->RH LH Left-Handed Helix Start->LH RH_Shield γ-Me < 0.90 ppm (Shielded) RH->RH_Shield RH_Deshield γ-Me > 0.95 ppm (Deshielded) RH->RH_Deshield LH_Shield γ-Me < 0.90 ppm (Shielded) LH->LH_Shield LH_Deshield γ-Me > 0.95 ppm (Deshielded) LH->LH_Deshield D_Iva1 D-Iva Configuration RH_Shield->D_Iva1 L_Iva1 L-Iva Configuration RH_Deshield->L_Iva1 L_Iva2 L-Iva Configuration LH_Shield->L_Iva2 D_Iva2 D-Iva Configuration LH_Deshield->D_Iva2

Figure 2: Logic tree for the non-destructive configurational assignment of D/L-Iva residues.

References

  • De Zotti, M., Schievano, E., Mammi, S., Kaptein, B., Broxterman, Q. B., Singh, S. B., Brückner, H., & Toniolo, C. (2010). "Configurational assignment of D- and L-isovalines in intact, natural, and synthetic peptides by 2D-NMR spectroscopy." Chemistry & Biodiversity, 7(6), 1612-1624. URL:[Link]

  • De Zotti, M., Biondi, B., Crisma, M., Hjørringgaard, C. U., Berg, A., Brückner, H., & Toniolo, C. (2012). "Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment." Biopolymers, 98(1), 36-49. URL:[Link]

Method

Application Notes &amp; Protocols: A Technical Guide to 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid in Drug Discovery

Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics Peptides are remarkable signaling molecules, offering high potency and selectivity that make them attractive candidates for drug development.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Flexibility Hurdle in Peptide Therapeutics

Peptides are remarkable signaling molecules, offering high potency and selectivity that make them attractive candidates for drug development.[1][2] However, their therapeutic potential is often hampered by two intrinsic challenges: low metabolic stability due to proteolytic degradation and poor bioavailability linked to their inherent conformational flexibility.[3][4] The field of peptidomimetics seeks to address these limitations by designing peptide-like molecules with improved drug-like properties.[5][6] A cornerstone strategy in this endeavor is the incorporation of non-canonical, conformationally constrained amino acids to rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation and shielding it from enzymatic attack.[3][6][7]

Among the most effective classes of such building blocks are α,α-disubstituted amino acids (ααAAs).[8][9] These residues, where the α-hydrogen is replaced by a second substituent, introduce significant steric constraints that profoundly influence the secondary structure of peptides.[8] This guide focuses on a particularly valuable ααAA: 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid . With a methyl and an ethyl group at its α-carbon, this building block offers a potent tool for inducing stable helical and turn structures, enhancing proteolytic resistance, and ultimately, developing next-generation peptide-based therapeutics.

This document serves as a comprehensive technical resource for researchers, providing an in-depth look at the properties of this reagent, its strategic applications, and detailed protocols for its successful incorporation into target molecules.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the amino acid building block. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, necessitating storage away from acidic environments.

PropertyValueSource
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid[10]
CAS Number 123254-58-0[10]
Molecular Formula C₁₀H₁₉NO₄[10]
Molecular Weight 217.26 g/mol N/A
Appearance White to off-white powder or crystals[10]
Storage Temperature 2-8°C, Sealed in a dry, well-ventilated area[10]
Solubility Soluble in organic solvents like DMF, DCM, and DMSO[11]

Note: Properties are for the (R)-enantiomer. The racemic mixture and the (S)-enantiomer are also commercially available.

The Scientific Rationale: Engineering Conformational Constraint

The power of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid lies in its ability to severely restrict the conformational freedom of the peptide backbone. In a typical L-amino acid, rotation around the N-Cα (phi, Φ) and Cα-C(O) (psi, Ψ) bonds is relatively free, allowing the peptide to sample a wide range of conformations. The introduction of both a methyl and an ethyl group at the α-carbon creates significant steric hindrance, which drastically limits the permissible Φ/Ψ dihedral angles.

This restriction forces the peptide backbone into well-defined secondary structures, most notably the 3₁₀-helix or β-turns .[8] This pre-organization into a specific, stable conformation is critical for several reasons:

  • Enhanced Receptor Affinity: By locking the peptide into a conformation that mimics its receptor-bound state, the entropic penalty of binding is significantly reduced, which can lead to a dramatic increase in binding affinity and potency.[3][7]

  • Improved Selectivity: A rigid conformation is less likely to bind to off-target receptors, leading to improved selectivity and a better safety profile.[7]

  • Increased Proteolytic Stability: The unnatural α,α-disubstituted structure is a poor substrate for proteases, which have evolved to recognize and cleave peptide bonds of L-amino acids in an extended conformation. This steric shielding dramatically increases the half-life of the peptide in biological systems.[4][12]

G cluster_0 Traditional Peptide Design cluster_1 Constrained Peptide Design Flexible Peptide Flexible Peptide Proteolytic Degradation Proteolytic Degradation Flexible Peptide->Proteolytic Degradation Poor Binding (High Entropy Loss) Poor Binding (High Entropy Loss) Flexible Peptide->Poor Binding (High Entropy Loss) Low Bioavailability Low Bioavailability Proteolytic Degradation->Low Bioavailability Poor Binding (High Entropy Loss)->Low Bioavailability Constrained Peptide (using ααAA) Constrained Peptide (using ααAA) Protease Resistance Protease Resistance Constrained Peptide (using ααAA)->Protease Resistance Pre-organized for Binding Pre-organized for Binding Constrained Peptide (using ααAA)->Pre-organized for Binding High Affinity & Stability High Affinity & Stability Protease Resistance->High Affinity & Stability Pre-organized for Binding->High Affinity & Stability

Caption: Impact of conformational constraint on peptide properties.

Protocol: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like 2-amino-2-methylbutanoic acid derivatives presents a challenge for standard peptide coupling protocols.[13] The following procedure is optimized to overcome this steric hindrance and achieve high coupling efficiency using Boc-based SPPS chemistry.[14][15]

Materials & Reagents
  • Resin: MBHA resin (for C-terminal amides) or other suitable Boc-compatible resin.

  • Amino Acids: N-α-Boc protected amino acids.

  • Subject Reagent: Boc-2-amino-2-methylbutanoic acid (chiral or racemic).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[15]

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM.[15]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: DIEA.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training).

Step-by-Step Synthesis Cycle

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the resin.

  • Resin Preparation & Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Wash the resin with DCM (3x).

    • Swell the resin in DMF for 30-60 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add the deprotection solution (50% TFA/DCM) to the resin.

    • Agitate for 2 minutes, then drain.

    • Add fresh deprotection solution and agitate for 20-30 minutes.[14]

    • Drain and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization:

    • Add the neutralization solution (10% DIEA/DCM) to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DMF (5x) to remove excess base.[15]

  • Amino Acid Coupling (The Critical Step):

    • Standard Amino Acid Coupling:

      • In a separate vial, dissolve the standard Boc-amino acid (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.

      • Add DIEA (6-8 equivalents) to activate the solution (color change to yellow is often observed).

      • Immediately add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours.

    • Coupling of Boc-2-amino-2-methylbutanoic acid:

      • Due to steric hindrance, more robust conditions are required.

      • In a separate vial, dissolve Boc-2-amino-2-methylbutanoic acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

      • Add DIEA (8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

      • Add the activated solution to the resin.

      • Extend the coupling time significantly, from 4 hours to overnight (12 hours), to ensure complete reaction. [13]

      • A second coupling (double coupling) may be necessary. After the first coupling, wash the resin with DMF and repeat this step with a freshly prepared activated amino acid solution.

  • Washing:

    • After coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), IPA (3x), and DCM (3x) to remove all soluble reagents and byproducts.

  • Cycle Repetition:

    • Return to Step 2 to deprotect the newly added amino acid and proceed with the next coupling cycle.

SPPS_Cycle Start Start with Peptide-Resin Deprotection Step 2: Boc Deprotection (50% TFA/DCM, 20-30 min) Start->Deprotection Wash_1 Wash (DCM, DMF) Deprotection->Wash_1 Neutralization Step 3: Neutralization (10% DIEA/DCM, 2x2 min) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling Step 4: Amino Acid Coupling (Boc-AA, HATU, DIEA) For ααAA: 4-12 hours Wash_2->Coupling Wash_3 Wash (DMF, IPA, DCM) Coupling->Wash_3 End Ready for Next Cycle Wash_3->End

Caption: Optimized Boc-SPPS cycle for incorporating hindered amino acids.
Final Cleavage and Purification
  • Cleavage: After the final coupling and deprotection, the peptide is cleaved from the resin using a strong acid like anhydrous HF. This step simultaneously removes the side-chain protecting groups.[15]

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

Hypothetical Case Study: Enhancing a Bioactive Peptide

To illustrate the impact of incorporating 2-amino-2-methylbutanoic acid, consider a hypothetical bioactive pentapeptide, Penta-Nat , with the sequence Gly-His-Phe-Arg-Trp, which shows moderate affinity for its target receptor but is rapidly degraded in serum.

Objective: To improve receptor affinity and metabolic stability.

Strategy: Replace the central Phe residue with (R)-2-amino-2-methylbutanoic acid, designated here as αMe-Iva , to induce a stabilizing turn structure. The new peptide is named Penta-Stab .

ParameterPenta-Nat (Original)Penta-Stab (Modified)Scientific Rationale
Sequence Gly-His-Phe -Arg-TrpGly-His-(αMe-Iva) -Arg-TrpStrategic replacement at a key position.
Secondary Structure (CD) Random CoilStable Type II β-turnThe α,α-disubstitution of αMe-Iva forces the peptide backbone into a defined, low-energy conformation.[8]
Receptor Binding (IC₅₀) 250 nM15 nMThe pre-organized conformation of Penta-Stab minimizes the entropic cost of binding, leading to higher affinity.[3]
Stability in Human Serum (t₁/₂) < 10 minutes> 8 hoursThe sterically hindered, non-natural αMe-Iva residue is not recognized by serum proteases, preventing degradation.[4]

This case study demonstrates how a single, strategic substitution with 2-amino-2-methylbutanoic acid can transform a peptide with limited therapeutic potential into a potent and stable drug candidate.

Conclusion

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is more than just a synthetic building block; it is a powerful tool for molecular engineering. By introducing precise and predictable conformational constraints, it enables drug discovery scientists to rationally design peptidomimetics with enhanced affinity, selectivity, and metabolic stability. The robust protocols and foundational principles outlined in this guide provide researchers with the necessary knowledge to leverage this unique reagent, paving the way for the development of innovative and effective peptide-based therapeutics.

References

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). MDPI. Retrieved March 22, 2026, from [Link]

  • Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides. (n.d.). ProQuest. Retrieved March 22, 2026, from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved March 22, 2026, from [Link]

  • 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • (2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 22, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 22, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. Retrieved March 22, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2012). ResearchGate. Retrieved March 22, 2026, from [Link]

  • 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid. (n.d.). PubChemLite. Retrieved March 22, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. La Chimica & l'Industria. Retrieved March 22, 2026, from [Link]

  • Dagbay, K. B., & Craik, D. J. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition, 56(43), 13292-13306. Retrieved March 22, 2026, from [Link]

  • A. F. Santos, et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Retrieved March 22, 2026, from [Link]

  • El-Faham, A., & de la Torre, B. G. (2018). DESIGNING PEPTIDOMIMETICS. UPCommons. Retrieved March 22, 2026, from [Link]

  • Zambrowicz, A., Timmer, M., Polanowski, A., Lubec, G., & Trziszka, T. (2013). Manufacturing of peptides exhibiting biological activity. Amino Acids, 44(2), 315-320. Retrieved March 22, 2026, from [Link]

  • Conformationally Constrained Peptides. (2021). Encyclopedia MDPI. Retrieved March 22, 2026, from [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. (2018). Springer. Retrieved March 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions, specifically focusing o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions, specifically focusing on the incorporation of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-α-methyl-aminobutanoic acid) and other α,α-disubstituted amino acids into peptide sequences. The principles and troubleshooting strategies discussed herein are broadly applicable to a range of difficult couplings.

The unique steric bulk of α,α-disubstituted amino acids, arising from the presence of an additional alkyl group on the α-carbon, presents a significant hurdle in standard peptide synthesis protocols.[1] This steric hindrance dramatically slows down the rate of amide bond formation, often leading to incomplete reactions, low yields, and the generation of deletion sequences.[2][3] This guide provides a structured approach to diagnosing and resolving these issues, ensuring successful and efficient synthesis of peptides containing these challenging residues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems and queries that arise during the coupling of sterically hindered amino acids like 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid.

Issue 1: Low or No Coupling Efficiency with Standard Reagents

Q1: My standard coupling protocol using a carbodiimide like DIC or DCC is failing for Boc-α-methyl-aminobutanoic acid. What is the primary reason for this failure, and what is the most effective first step to take?

A: Standard carbodiimide reagents (e.g., DCC, DIC) are often insufficiently reactive to overcome the high activation energy barrier imposed by the steric hindrance of α,α-disubstituted amino acids.[2][4] The bulky substituents on the α-carbon physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

The most critical initial step is to switch to a more potent coupling reagent.[5] Modern onium salt-based reagents are specifically designed for such challenging couplings.[6]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[7] HATU is often the preferred choice due to the "7-aza effect," where the nitrogen in its HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step, especially in sterically demanding situations.[7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.[8][9] A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents, especially if the coupling reaction is slow.

Issue 2: Incomplete Coupling Despite Using a Potent Reagent

Q2: I've switched to HATU, but the coupling of Boc-α-methyl-aminobutanoic acid is still incomplete, as indicated by a positive Kaiser test. What are my next steps?

A: While a potent coupling reagent is essential, it may not be sufficient on its own for extremely hindered couplings. Several other reaction parameters can be optimized to drive the reaction to completion.

  • Double Coupling: This is a straightforward and often effective strategy. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added for a second coupling step.[5][10]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) can significantly increase the reaction rate by shifting the equilibrium towards product formation.[5]

  • Extend Reaction Time: Sterically hindered reactions are inherently slower. Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can substantially improve the yield.[11]

  • Elevate Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[11] Microwave-assisted peptide synthesis (SPPS) is a particularly powerful technique for this, as it allows for rapid and uniform heating, often leading to complete couplings in minutes that would otherwise take hours.[12][13][14][15][16]

Caution: Both extended reaction times and elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[5][17] It is crucial to balance the need for complete coupling with the potential for this side reaction.

Issue 3: Persistent Coupling Failure and Potential Side Reactions

Q3: Even with optimized conditions (strong reagent, double coupling, and heat), the coupling remains problematic. Are there more advanced strategies, and what potential side reactions should I be aware of?

A: For the most recalcitrant couplings, more specialized techniques may be necessary. It's also important to consider the role of the solvent and potential peptide aggregation.

  • Acyl Fluoride Formation: Converting the carboxylic acid of the sterically hindered amino acid to a highly reactive acyl fluoride can be a very effective strategy.[4][18][19] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[18]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can lead to peptide aggregation, which further impedes the coupling reaction.[4] N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[4][8]

  • Monitor for Guanidinylation: When using uronium reagents like HATU or HBTU in excess for extended periods, there is a risk of a side reaction where the reagent modifies the free N-terminal amine of the peptide chain, forming a guanidinium group.[20] This terminates the peptide chain. If this is suspected, switching to a phosphonium-based reagent like PyBOP or PyAOP is recommended, as they do not cause this side reaction.[21]

Data Summary: Coupling Reagent Performance
Coupling Reagent ClassExamplesRelative ReactivityRecommended Use for Hindered Couplings
Carbodiimides DIC, DCCModerateGenerally insufficient; requires additives like HOBt or Oxyma for even moderate success.[2][18]
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings; no risk of guanidinylation.[8]
Uronium/Aminium Salts HBTU, HCTUHighHCTU is more reactive than HBTU. Good for many difficult couplings.[7]
Uronium/Aminium Salts (HOAt-based) HATUVery HighOften the top choice for sterically hindered residues due to the "7-aza effect."[7]
Oxyma-Based Uronium Salts COMUVery HighComparable efficiency to HATU with a better safety profile.[18][21]

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is designed as a robust starting point for coupling sterically hindered amino acids like Boc-α-methyl-aminobutanoic acid.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform the standard N-terminal Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Pre-activation: In a separate vessel, dissolve the Boc-α-methyl-aminobutanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow this mixture to pre-activate for 1-5 minutes.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[11]

  • Reaction Conditions: Allow the coupling to proceed for at least 2 hours at room temperature. For particularly difficult couplings, extend the time to 4 hours or perform the reaction at an elevated temperature (e.g., 50°C) for 1-2 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines.[10][22]

  • Follow-up:

    • Negative Kaiser Test (yellow/colorless beads): The coupling is complete. Proceed with washing the resin.

    • Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Drain the reaction vessel and perform a second coupling (double coupling) by repeating steps 3-5 with a fresh solution of activated amino acid.[10]

  • Capping (Optional but Recommended): If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences in the final product. This is typically done with a solution of acetic anhydride and a base like DIPEA in DMF.[10][23]

Protocol 2: Microwave-Assisted SPPS for Extremely Hindered Couplings

Microwave energy can dramatically accelerate slow coupling reactions.[12][15]

  • Resin and Reagent Preparation: Follow steps 1-3 from Protocol 1.

  • Microwave Irradiation: Add the pre-activated amino acid solution to the resin in a microwave-safe reaction vessel. Place the vessel in a dedicated peptide synthesis microwave reactor.

  • Microwave Program: Irradiate the mixture at a constant temperature (e.g., 75°C) for 5-20 minutes.[16] Sterically hindered amino acids will likely require the longer end of this time range.

  • Monitoring and Follow-up: After the microwave program is complete, perform a Kaiser test as described in Protocol 1 to assess coupling completion and decide if a second microwave-assisted coupling is necessary.

Visualizing the Workflow and Mechanisms

Troubleshooting Logic for Hindered Couplings

G start Start: Incomplete Coupling (Positive Kaiser Test) reagent Switch to Potent Reagent (e.g., HATU, PyAOP) start->reagent optimize Optimize Conditions reagent->optimize double_couple Double Couple optimize->double_couple  1st Option extend_time Extend Reaction Time optimize->extend_time  2nd Option increase_temp Increase Temperature (Conventional or Microwave) optimize->increase_temp  3rd Option check Kaiser Test Still Positive? double_couple->check extend_time->check increase_temp->check advanced Advanced Strategies check->advanced Yes cap Cap Unreacted Amines check->cap success Coupling Complete (Negative Kaiser Test) check->success No acyl_fluoride Use Acyl Fluoride Method advanced->acyl_fluoride change_solvent Change Solvent (e.g., to NMP) advanced->change_solvent acyl_fluoride->success change_solvent->success cap->success

Caption: Troubleshooting workflow for incomplete couplings.

Mechanism: HATU-Mediated Activation

G cluster_0 Activation Step cluster_1 Coupling Step AA-COOH Boc-AA-COOH Active_Ester Highly Reactive OAt-Ester AA-COOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Peptide_Amine H2N-Peptide-Resin New_Peptide Boc-AA-NH-Peptide-Resin Peptide_Amine->New_Peptide + OAt-Ester

Caption: HATU activation and coupling mechanism.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Collins, J. M. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Peretto, I., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. Retrieved from [Link]

  • Atherton, E., et al. (1981). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • CEM Corporation. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • Teruya, K. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Belyi, A., et al. (2021). Capping of unprotected amino groups during peptide synthesis. (U.S. Patent No. 11,028,123 B2). U.S. Patent and Trademark Office.

Sources

Optimization

optimizing reaction conditions for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of non-proteinogenic amino acids. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of non-proteinogenic amino acids. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges with the tert-butyloxycarbonyl (Boc) protection of highly hindered substrates.

Here, we address the thermodynamic and kinetic barriers encountered when synthesizing 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (also known as Boc-isovaline or Boc-Iva-OH)[1], a critical building block in the development of rigidified peptides and small-molecule therapeutics[2].

The Core Challenge: Steric Shielding in α,α -Disubstituted Amino Acids

2-Amino-2-methylbutanoic acid features a fully substituted alpha-carbon. This gem-dialkyl configuration (a methyl and an ethyl group on the same carbon) creates a severe steric umbrella over the amine's lone pair. When attempting to react this with Di-tert-butyl dicarbonate (Boc₂O)—an inherently bulky electrophile—the transition state energy is exceptionally high. Standard protocols developed for proteinogenic amino acids often fail, yielding incomplete conversions and stalling out due to the background hydrolysis of Boc₂O in basic aqueous media[2].

To achieve high yields, chemists must either alter the reaction kinetics (via thermal or microwave activation) or change the mechanistic pathway entirely (via nucleophilic catalysis)[3].

Mechanistic Workflows & Decision Trees

The following workflow illustrates the decision-making process for optimizing the protection of sterically hindered amines.

Workflow Start 2-Amino-2-methylbutanoic acid + Boc2O Standard Standard Conditions (NaOH, Dioxane/H2O, RT) Start->Standard CheckYield Yield > 80%? Standard->CheckYield Success Purification (Acidification & Extraction) CheckYield->Success Yes Heat Thermal Activation (50-60°C) or Microwave (80°C) CheckYield->Heat No (Steric Hindrance) CheckYield2 Yield > 80%? Heat->CheckYield2 AddDMAP Add DMAP Catalyst (0.1 eq) + DIEA in DMF AddDMAP->Success CheckYield2->Success Yes CheckYield2->AddDMAP No

Workflow for optimizing the Boc protection of sterically hindered amino acids.

When thermal activation is insufficient, introducing 4-Dimethylaminopyridine (DMAP) alters the reaction pathway. DMAP forms a highly electrophilic intermediate that is significantly smaller and more reactive than the bulky Boc₂O anhydride[4].

Mechanism Boc2O Boc2O Intermediate Boc-DMAP+ Intermediate (Highly Electrophilic) Boc2O->Intermediate Nucleophilic Attack DMAP DMAP Catalyst DMAP->Intermediate Product Boc-Isovaline + DMAP (Regenerated) Intermediate->Product Amine Attack Amine Hindered Amine (Isovaline) Amine->Product

DMAP-catalyzed mechanism for generating the highly reactive Boc-DMAP+ intermediate.

Troubleshooting Guide & FAQs

Q: Why does my reaction stall at 30-40% yield under standard conditions (1:1 Dioxane/1M NaOH, RT)? A: Standard conditions rely on the inherent nucleophilicity of the unprotonated amine. In 2-amino-2-methylbutanoic acid, the bulky ethyl and methyl groups sterically hinder the approach of Boc₂O. The reaction rate becomes slower than the background hydrolysis of Boc₂O in the basic aqueous medium, causing the reaction to stall once the anhydride is depleted.

Q: How can I overcome this kinetic barrier without degrading my starting material? A: You must alter the reaction kinetics. The most straightforward approach is thermal activation (heating to 55–60 °C) to overcome the high activation energy ( Ea​ ) barrier. If thermal activation is insufficient, you must change the mechanistic pathway by introducing a nucleophilic catalyst like DMAP[3].

Q: How exactly does DMAP facilitate the protection of such a hindered amine? A: DMAP is a highly nucleophilic pyridine derivative that attacks Boc₂O to form a transient, highly electrophilic N-Boc-pyridinium intermediate. This intermediate is less sterically encumbered and vastly more reactive than the bulky Boc₂O anhydride, allowing it to efficiently transfer the Boc group to the hindered amine[4].

Q: What is the ideal solvent system for this hindered protection? A: While standard amino acids use 1:1 Dioxane/1M NaOH, highly hindered substrates benefit from polar aprotic solvents that maximize the solubility of both the amino acid and Boc₂O while enhancing nucleophilicity. A mixture of DMF and a non-nucleophilic organic base (like DIEA) is highly effective when paired with DMAP.

Optimized Experimental Protocols

These protocols are designed as self-validating systems, incorporating physical and chemical checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Thermal Biphasic Protection (Cost-Effective Scale-Up)

Best for: Moderate scale-up where avoiding DMAP and DMF is preferred for easier purification.

  • Initialization: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-amino-2-methylbutanoic acid in 20 mL of 1 M NaOH (aq) and 20 mL of 1,4-dioxane.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 15 mmol (1.5 eq) of Boc₂O dropwise over 15 minutes.

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction to 55–60 °C.

  • Self-Validation Checkpoint 1 (Gas Evolution): Monitor the reaction for CO₂ evolution. Continuous bubbling indicates active consumption of the anhydride.

  • Self-Validation Checkpoint 2 (pH Monitoring): Check the pH periodically. As the amine reacts and Boc₂O hydrolyzes, the pH will drop. Add 1 M NaOH dropwise to maintain the pH between 9.0 and 10.0. A stabilized pH indicates the reaction has reached an endpoint.

  • Workup: After 12 hours, cool to room temperature. Extract unreacted Boc₂O and non-polar impurities with ethyl acetate (2 x 20 mL) and discard the organic layer.

  • Product Isolation: Carefully acidify the aqueous layer to pH 2–3 using 1 M KHSO₄ at 0 °C. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Organic Protection (High-Yield)

Best for: Stubborn substrates that fail under thermal aqueous conditions.

  • Initialization: Suspend 10 mmol of 2-amino-2-methylbutanoic acid in 30 mL of anhydrous DMF.

  • Base Addition: Add 25 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIEA) to solubilize the amino acid as its carboxylate salt.

  • Catalyst & Reagent Addition: Add 1 mmol (0.1 eq) of DMAP, followed by 15 mmol (1.5 eq) of Boc₂O.

  • Self-Validation Checkpoint 1 (Visual Cue): Stir at room temperature. The initial suspension will gradually clear into a homogeneous solution as the highly soluble Boc-protected product forms.

  • Self-Validation Checkpoint 2 (TLC): After 8 hours, monitor via TLC (Ninhydrin stain). The complete disappearance of the baseline free-amine spot confirms >95% conversion.

  • Workup: Quench the reaction by adding 50 mL of water. Acidify to pH 2–3 with 1 M KHSO₄.

  • Product Isolation: Extract the product with ethyl acetate (3 x 40 mL). Wash the organic layer extensively with water (3 x 30 mL) and brine to completely remove DMF and DMAP. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the chosen optimization strategy.

Reaction ConditionTemperatureAdditive / CatalystTimeConversion / Yield (%)Mechanistic Notes
Standard Aqueous 25 °CNone24 h35 - 45%Sluggish due to severe steric shielding of the amine lone pair.
Thermal Aqueous 60 °CNone12 h75 - 85%Increased kinetic energy overcomes the high activation barrier.
DMAP-Catalyzed 25 °CDMAP (0.1 eq)8 h88 - 92%Formation of a highly electrophilic N-Boc-pyridinium intermediate.
Microwave 80 °CNone20 min> 95%Rapid, uniform dielectric heating maximizes conversion efficiently.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Available at:[Link][4]

  • Avenoza, A., et al. (1999). Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-r-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). Universidad de La Rioja / J. Org. Chem. Available at:[Link][1]

  • Farmer, L. J., et al. (2015). Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

Sources

Troubleshooting

preventing epimerization during 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid activation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions regarding the prevention of epimerization during the activation of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid and other sterically hindered α,α-disubstituted amino acids. Our goal is to equip you with the foundational knowledge and practical solutions to maintain stereochemical integrity in your synthetic workflows.

Introduction: The Challenge of Steric Hindrance and Epimerization

The incorporation of α,α-disubstituted amino acids, such as 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, into peptide chains is a valuable strategy for introducing conformational constraints and enhancing metabolic stability.[1][2] However, the steric bulk surrounding the α-carbon presents significant challenges during peptide bond formation, often leading to sluggish reactions and an increased risk of epimerization.[1][2][3]

While α,α-disubstituted amino acids lacking an α-proton cannot racemize via direct enolization, the activation process itself, particularly under basic conditions, can create intermediates susceptible to loss of stereochemical integrity.[4][5][6] This guide will delve into the mechanisms of epimerization and provide actionable strategies to mitigate this undesirable side reaction.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with α,α-disubstituted amino acids?

A: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted.[6][7] In the context of peptide synthesis, this means the conversion of an L-amino acid to a D-amino acid, or vice versa. While the α-carbon of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid itself is chiral, the primary concern arises when this amino acid is part of a larger peptide fragment. Activation of the C-terminal carboxyl group of such a fragment can lead to epimerization of the preceding amino acid residue. The steric hindrance of the α,α-disubstituted amino acid can slow down the desired coupling reaction, providing a larger window of opportunity for epimerization to occur.[1]

Q2: What is the primary mechanism of epimerization during amino acid activation?

A: The most common pathway for racemization and epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] This occurs when the activated carboxyl group of an N-acyl amino acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers.[4][5][6] Urethane-based protecting groups like Boc and Fmoc are known to suppress oxazolone formation and thus reduce the risk of racemization compared to N-acyl groups.[8]

Q3: Are α,α-disubstituted amino acids themselves prone to racemization?

A: No, α,α-disubstituted amino acids that are achiral at the α-carbon, like α-aminoisobutyric acid (Aib), cannot racemize.[1] For those that are chiral at the α-carbon, like the topic molecule, direct racemization via α-proton abstraction is not possible due to the absence of an α-hydrogen. However, as mentioned, their steric bulk can indirectly promote epimerization of the adjacent residue in a peptide chain during fragment condensation.

Q4: How does the choice of coupling reagent impact epimerization?

A: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[9][10]

  • Carbodiimides (e.g., DCC, DIC, EDC) can lead to significant racemization if used alone, as they form highly reactive O-acylisourea intermediates that readily form oxazolones.[4][6][11][12] The use of additives like HOBt, HOAt, or Oxyma is essential to suppress racemization by converting the O-acylisourea into a more stable and less racemization-prone active ester.[8][11][13][14][15][16][17]

  • Phosphonium salts (e.g., BOP, PyBOP) and Uronium/Aminium salts (e.g., HBTU, HATU, HCTU, COMU) are generally more efficient and lead to lower levels of epimerization, especially when based on HOAt or Oxyma.[8][10][11][13][18] HATU is often considered the gold standard for minimizing racemization, particularly for hindered amino acids.[11][13]

Q5: What role does the base play in epimerization?

A: The base is a double-edged sword. It is required to deprotonate the carboxylic acid and the incoming amine, but an excessively strong or sterically unhindered base can promote epimerization by abstracting the α-proton of the activated amino acid or the resulting oxazolone.[6][8] Weakly basic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases like N-methylmorpholine (NMM) or triethylamine (TEA) to minimize racemization.[8][19]

Troubleshooting Guide

Problem: Significant epimerization detected after coupling of a peptide fragment containing a C-terminal α,α-disubstituted amino acid.
Probable Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a low-racemization coupling reagent. HATU, HCTU, or COMU are excellent choices.[11][13][18] If using a carbodiimide like DIC, ensure the use of an additive such as Oxyma or HOAt.[8][13]
Incorrect Base Use a sterically hindered, weak base such as DIPEA or 2,4,6-collidine.[8][19] Avoid stronger, less hindered bases like TEA or NMM.
Prolonged Activation Time Minimize the pre-activation time before adding the amine component. A prolonged activation time allows for the accumulation of the racemization-prone activated intermediate.[13]
High Reaction Temperature Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization.
Solvent Effects Polar aprotic solvents like DMF or NMP are standard. Ensure the solvent is of high purity and anhydrous.
Problem: Low coupling efficiency when incorporating the Boc-α,α-disubstituted amino acid.
Probable Cause Recommended Solution
Steric Hindrance This is inherent to the amino acid. Use a highly efficient coupling reagent like HATU or COMU.[13][18] Consider a double coupling or increasing the reaction time. The use of amino acid fluorides, generated in situ with TFFH, can also be effective for coupling sterically hindered residues.[8][14]
Insufficient Reagent Equivalents Increase the equivalents of the coupling reagent and the amino acid being coupled (e.g., to 1.5-2.0 equivalents).
Aggregation In solid-phase peptide synthesis (SPPS), peptide aggregation can hinder coupling. Consider using a more polar solvent mixture (e.g., DMF/DMSO) or adding chaotropic salts.[15]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU
  • Dissolve the Boc-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes at room temperature for pre-activation.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Monitor the reaction by HPLC or TLC until completion.

  • Work up the reaction mixture accordingly (aqueous wash for solution-phase, or resin washing for SPPS).

Protocol 2: Carbodiimide Coupling with Oxyma to Suppress Epimerization
  • Dissolve the Boc-protected amino acid (1.2 eq) and Oxyma (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.2 eq) and stir for 5-10 minutes.

  • Add the amine component (1.0 eq) followed by DIPEA (1.0 eq).

  • Allow the reaction to slowly warm to room temperature and monitor for completion.

Visualizing the Mechanism of Epimerization

Epimerization_Mechanism cluster_activation Activation cluster_racemization Epimerization Pathway cluster_coupling Coupling Amino_Acid N-Protected Amino Acid (L-configuration) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Amino_Acid->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization Peptide_L Desired Peptide (L-configuration) Activated_Intermediate->Peptide_L + Amine Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Oxazolone_D 5(4H)-Oxazolone (D-configuration) Enolate->Oxazolone_D + H+ Peptide_D Epimerized Peptide (D-configuration) Oxazolone_D->Peptide_D + Amine Amine Amine Component

Caption: Mechanism of epimerization via oxazolone formation during peptide coupling.

Conclusion

Preventing epimerization during the activation and coupling of sterically hindered α,α-disubstituted amino acids is a critical aspect of modern peptide synthesis. By understanding the underlying mechanisms and carefully selecting coupling reagents, bases, and reaction conditions, researchers can significantly minimize the formation of undesirable stereoisomers. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols. For further in-depth information, please consult the references provided below.

References

  • Haynes, S. R., et al. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Research, 66(6), 333-347. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Han, Y., & Albericio, F. (2014). The long and winding road of peptide synthesis. Peptide Science, 102(3), 263-275.
  • Abdel-Moty, S. G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5243. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • Si, Y., et al. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(19), 2961-2974. Retrieved from [Link]

  • Wang, P., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 947-961. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aletras, A., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. Bioorganic & Medicinal Chemistry Letters, 5(24), 2959-2962. Retrieved from [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. Retrieved from [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456-5459. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Retrieved from [Link]

  • Li, Y., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10478-10486. Retrieved from [Link]

  • Medicilon. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Retrieved from [Link]

  • Abdel-Moty, S. G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]

  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Duengo, S., et al. (2023). Proposed mechanism of base catalyzed epimerization. ResearchGate. Retrieved from [Link]

  • Jadhav, P. D., et al. (2021). Methionine epimerization in cyclic peptides. RSC Publishing. Retrieved from [Link]

  • Hylso, M., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. ChemRxiv. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5739-5744. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

Sources

Optimization

improving HPLC purification yield of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to purify sterically hindered, protected peptides. The molecule —2-{[(tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to purify sterically hindered, protected peptides.

The molecule —2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid —is the Boc-protected derivative of the α,α -dialkylated amino acid Isovaline (Iva) . Purifying peptides containing Boc-Iva-OH presents a dual challenge: the extreme acid-lability of the N-terminal Boc group[1] and the severe steric hindrance of the α,α -dialkylated backbone, which induces rigid secondary structures (like 310​ -helices) that complicate chromatographic resolution[2][3].

Below is a comprehensive troubleshooting guide designed to help you maximize your HPLC purification yield by addressing both chemical degradation and conformational peak broadening.

Section 1: The "Boc-Drop" Dilemma (Acid Lability)

Q1: Why is my Boc-Iva peptide degrading into multiple masses during standard RP-HPLC? If you are observing a secondary peak with a mass shift of -100 Da (loss of the Boc group) or -56 Da (loss of isobutylene, leaving a carbamic acid), you are witnessing acid-catalyzed deprotection. Standard RP-HPLC utilizes 0.1% Trifluoroacetic Acid (TFA), which drops the mobile phase pH to ~2.0. While the Boc group can typically survive a 30-minute run at room temperature, the real damage occurs post-elution[4].

When fractions sit in collection tubes, or when they are subjected to rotary evaporation/lyophilization, the water and acetonitrile evaporate faster than the TFA (boiling point 72°C). This drastically concentrates the TFA, driving the cleavage of the tert-butyl-oxygen bond[1][4].

BocDegradation N1 Boc-Iva-Peptide (Intact) N2 Protonated Carbamate Intermediate N1->N2 H+ (0.1% TFA) During HPLC N3 tert-Butyl Carbocation + Carbamic Acid N2->N3 Concentration (Lyophilization) N4 Deprotected Peptide + CO2 + Isobutylene N3->N4 Decarboxylation

Mechanistic pathway of acid-catalyzed Boc deprotection during standard TFA-based RP-HPLC.

Q2: How can I modify my mobile phase to preserve the Boc group and improve yield? You must replace TFA with a milder acid or a volatile buffer. For Boc-protected peptides, transitioning to a near-neutral pH system using Ammonium Acetate is the gold standard. It sublimes completely during lyophilization without dropping the pH.

Table 1: Mobile Phase Additives for Boc-Peptide Purification

AdditiveApprox. pH (at 0.1%)VolatilityBoc Stability (In-Run)Boc Stability (Lyophilization)Recommendation
0.1% TFA ~2.0HighModerate (<4h)Poor (Concentrates)Avoid unless neutralizing immediately.
0.1% Formic Acid ~2.7HighGoodModerateGood alternative for LC-MS.
0.1% Acetic Acid ~3.0HighExcellentGoodBetter than TFA, slight UV background.
10 mM NH₄OAc ~6.8High (Sublimes)Excellent Excellent Optimal for Boc-Iva peptides.

Section 2: The Isovaline Challenge (Sterics & Conformation)

Q3: My Boc-Iva peptide elutes as a very broad or "split" peak. Is it impure? Not necessarily. α,α -dialkylated amino acids like Isovaline (Iva) and Aminoisobutyric acid (Aib) heavily restrict the Ramachandran backbone dihedral angles ( ϕ,ψ )[2][3]. This locks the peptide into rigid, slowly interconverting conformational isomers (often 310​ -helices) on the chromatographic timescale. The HPLC column separates these conformers, resulting in broad or split peaks, which causes researchers to unnecessarily discard "impure" fractions, destroying their yield.

Q4: How do I resolve conformational isomers into a single sharp peak? You must supply kinetic energy to increase the interconversion rate of the conformers. Elevating the column temperature to 45°C – 60°C will average the conformational states, collapsing the split peaks into a single, sharp peak. Critical Warning: Heat accelerates acid-catalyzed Boc cleavage exponentially. Never heat the column if you are using TFA. You must pair elevated temperatures with a neutral pH buffer (like 10 mM Ammonium Acetate)[1][5].

HPLCWorkflow Start Crude Boc-Iva-Peptide CheckPeak Are peaks broad/split? Start->CheckPeak YesSplit Conformational Isomers (Iva Sterics) CheckPeak->YesSplit Yes NoSplit Standard Profile CheckPeak->NoSplit No Temp Elevate Column Temp (45°C) to average conformers YesSplit->Temp Buffer Use 10mM NH4OAc (pH 6.8) Avoid TFA NoSplit->Buffer Collect Collect & Immediate Lyophilization Buffer->Collect Temp->Buffer

Decision matrix for optimizing HPLC conditions of sterically hindered Boc-protected peptides.

Section 3: Step-by-Step Experimental Methodologies

To guarantee high yields of intact Boc-Iva peptides, implement the following self-validating protocols in your laboratory.

Protocol 1: Neutral-pH RP-HPLC Purification Workflow

This protocol eliminates acid-catalyzed degradation while sharpening peaks via thermal energy.

  • Stationary Phase Selection: Install a C8 or C4 column (e.g., 300 Å pore size). The bulky, hydrophobic nature of Isovaline can cause irreversible adsorption or poor mass transfer on dense C18 phases[5].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade H2​O (Adjust to pH 6.8 if necessary).

    • Buffer B: LC-MS grade Acetonitrile.

  • Thermal Equilibration: Set the column oven to 45°C and allow the system to equilibrate for 30 minutes.

  • Sample Solubilization: Dissolve the crude Boc-Iva peptide in a minimum volume of DMSO or Buffer B, then dilute with Buffer A. Do not dissolve in pure TFA prior to injection.

  • Gradient Elution: Run a shallow gradient (e.g., 1% B per minute) across the expected elution window. Monitor UV absorbance at 214 nm and 254 nm.

  • Validation: Perform an immediate LC-MS injection of the main fraction. Look for the target mass [M+H]+ . If a peak at [M−100+H]+ is >5%, lower the column temperature by 5°C.

Protocol 2: Post-Purification Handling (The "TFA Rescue" Method)

If your lab is strictly limited to 0.1% TFA mobile phases, you must use this protocol to prevent Boc loss during concentration[4].

  • Fraction Chilling: Pre-chill collection tubes in an ice bath during the HPLC run.

  • Immediate Quenching: As soon as the target fraction is collected, immediately add a volatile organic base to neutralize the TFA. Add 1.5 equivalents of Triethylamine (TEA) or dilute ammonium hydroxide relative to the TFA volume in the fraction.

  • Avoid Heat Evaporation: Do not use a rotary evaporator at 40°C to remove acetonitrile[4]. The heat will instantly strip the Boc group in the presence of residual acid.

  • Flash Freezing: Snap-freeze the neutralized fractions in liquid nitrogen.

  • Lyophilization: Freeze-dry the fractions under high vacuum. The TEA-TFA salts will largely sublime, leaving the intact Boc-Iva peptide.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Technical Support Center: Stability of the Boc Protecting Group Benchchem URL
  • Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Peptaibolin, an Antimicrobial Peptide MDPI URL
  • A Chemical Counterpart to the Resolution Step of Nature's Intein-Mediated Protein Splicing Knowledge UChicago URL

Sources

Troubleshooting

resolving solubility issues of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid in DMF

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solvation difficulties with 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solvation difficulties with 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (commonly known as Boc-Isovaline or Boc-Iva-OH ) during Solid-Phase Peptide Synthesis (SPPS).

As a sterically hindered α,α -dialkyl amino acid, Boc-Iva-OH is highly valued for inducing rigid secondary structures (such as 310​ -helices) in peptide therapeutics. However, its unique structural properties often lead to stubborn solubility issues in standard polar aprotic solvents like N,N-Dimethylformamide (DMF). This guide provides a root-cause analysis, troubleshooting FAQs, and self-validating experimental protocols to overcome these bottlenecks.

Root Cause Analysis: The Mechanics of Insolubility

To effectively troubleshoot, we must first understand the chemical and thermodynamic causality behind the insolubility of Boc-Iva-OH in DMF.

  • The DCHA Salt Trap: To improve shelf-life and crystallinity, manufacturers frequently supply aliphatic Boc-protected amino acids as dicyclohexylammonium (DCHA) salts ()[1]. While highly stable, the ionic lattice of a DCHA salt exhibits notoriously low solubility in pure DMF[1]. It is chemically impossible to couple the DCHA salt directly; it must be converted to the free acid[2].

  • Steric Hindrance & Hydrogen Bonding: Even as a free acid, the α -methyl group of Isovaline severely restricts the conformational freedom of the backbone. This forces the molecules into highly ordered, tightly packed crystalline lattices driven by intermolecular hydrogen bonding. DMF often lacks the thermodynamic driving force to disrupt this lattice at high concentrations.

  • Solvent Degradation and Moisture: DMF is hygroscopic and spontaneously degrades over time into dimethylamine and formic acid ()[3]. The presence of atmospheric water drastically reduces the solubility of hydrophobic Boc-amino acids, while dimethylamine impurities can prematurely remove base-labile protecting groups or cause side reactions[4].

Troubleshooting Guide & FAQs

Q1: My Boc-Iva-OH powder forms a thick, white suspension in SPPS-grade DMF. What is the first thing I should check? A: Immediately check your Certificate of Analysis (CoA) or the reagent bottle label. If the compound is designated as Boc-Iva-OH·DCHA , you are dealing with a salt, not the free acid[1]. You must perform a liquid-liquid extraction to remove the dicyclohexylamine base before proceeding to your coupling step ()[5]. See Protocol 1.

Q2: I have confirmed my compound is the free acid, but it still won't dissolve at my standard 0.5 M concentration. How can I fix this? A: α,α -dialkyl amino acids often require lower working concentrations (e.g., 0.2 M) due to their crystalline stability. If you must maintain a high concentration, utilize a co-solvent system. Adding Dichloromethane (DCM) at a 1:1 ratio with DMF is highly effective, as DCM readily dissolves most hydrophobic Boc-protected amino acids and provides superior swelling for polystyrene resins[3][4]. Alternatively, N-Methyl-2-pyrrolidone (NMP) is more polar than DCM and can efficiently solvate sterically hindered residues[3].

Q3: Does the choice of activation chemistry affect the solubility of Boc-Iva-OH? A: Absolutely. Pre-activating the free acid with coupling reagents (e.g., DIC/Oxyma or HATU/HOAt) converts the carboxylic acid into an active ester. The formation of the active ester disrupts the hydrogen-bonding lattice of the free acid, significantly increasing its solubility in DMF. See Protocol 2.

Q4: Are there greener alternatives to DMF if solubility remains an issue? A: Yes. Due to the reprotoxic nature of DMF, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly evaluated for SPPS ()[6]. However, 2-MeTHF requires careful optimization for deprotection and coupling steps[6][7].

Experimental Protocols

Protocol 1: Desalting Boc-Iva-OH·DCHA to the Free Acid

Purpose: To break the ionic lattice of the DCHA salt and isolate the DMF-soluble free acid.

  • Dissolution: Suspend the Boc-Iva-OH·DCHA salt in Dichloromethane (DCM) at a concentration of ~0.1 g/mL[2].

  • Extraction: Transfer the suspension to a separatory funnel. Extract the organic layer three times with an equal volume of ice-cold 5% aqueous Potassium Bisulfate ( KHSO4​ ) solution[2][5]. Causality: The acidic aqueous layer protonates the DCHA, rendering it water-soluble, while the hydrophobic Boc-Iva-OH free acid remains in the DCM.

  • Washing: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual moisture.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ), then filter[5].

  • Evaporation: Evaporate the DCM under reduced pressure using a rotary evaporator. Dry the residue in vacuo[2].

  • Self-Validation Step: The resulting free acid should appear as a clear oil or a crisp white foam. To validate the complete removal of DCHA, perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The free acid will not stain strongly without intense heating, whereas any residual DCHA will immediately appear as a dark purple spot.

Protocol 2: In Situ Pre-Activation for Enhanced Solvation

Purpose: To bypass the thermodynamic solubility limits of the free acid by converting it to a highly soluble active ester.

  • Preparation: Weigh the validated Boc-Iva-OH free acid into a dry reaction vial.

  • Solvation: Add a minimal volume of a freshly degassed DMF/DCM (1:1 v/v) solvent mixture to achieve a 0.2 M concentration.

  • Additive: Add 1.0 equivalent of Oxyma Pure (or HOAt) and vortex gently.

  • Activation: Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC).

  • Self-Validation Step: Allow the mixture to stand for 5–10 minutes. The solution must transition from a cloudy suspension to a completely transparent liquid. If particulates remain after 10 minutes, the active ester formation is incomplete, indicating either degraded coupling reagents or severe moisture contamination in the DMF[3]. Do not add a cloudy solution to your peptide resin.

Quantitative Solubility Data

The following table summarizes the expected phase behavior of Boc-Iva-OH variants to guide your solvent selection.

Compound StateSolvent SystemExpected Solubility LimitRecommended Action
Boc-Iva-OH·DCHA Pure DMF< 0.05 M (Insoluble)Perform KHSO₄ extraction (Protocol 1).
Boc-Iva-OH (Free Acid) Pure DMF~ 0.2 MUse gentle warming (30°C) or sonication.
Boc-Iva-OH (Free Acid) DMF / DCM (1:1)> 0.5 MIdeal for standard SPPS workflows.
Boc-Iva-OH (Active Ester) Pure DMF> 0.5 MPre-activate with DIC/Oxyma (Protocol 2).

Troubleshooting Workflow

G Start Boc-Iva-OH Insoluble in DMF CheckSalt Check Label: Is it a DCHA Salt? Start->CheckSalt Desalt Protocol 1: KHSO4 Extraction CheckSalt->Desalt Yes (DCHA Salt) CheckMoisture Check DMF Quality (<0.1% Water) CheckSalt->CheckMoisture No (Free Acid) Success Proceed to Peptide Coupling Desalt->Success Dissolves AddCosolvent Use Co-solvent (DMF:DCM 1:1) CheckMoisture->AddCosolvent Still Insoluble Preactivate Protocol 2: DIC/Oxyma Pre-activation AddCosolvent->Preactivate Still Cloudy AddCosolvent->Success Dissolves Preactivate->Success Active Ester Dissolves

Troubleshooting workflow for resolving Boc-Iva-OH solubility issues in DMF.

References

  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). "Evaluation of greener solvents for solid-phase peptide synthesis." Green Chemistry Letters and Reviews, 14(1). URL:[Link]

Sources

Optimization

maximizing coupling efficiency of alpha-dialkyl amino acids like 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Welcome to the Advanced Peptide Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered building blocks.

Current Topic: Maximizing Coupling Efficiency of α,α -Dialkyl Amino Acids (Focus: 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid / Boc-Iva-OH).

The Mechanistic Challenge: Why α,α -Dialkyl Amino Acids Fail

Incorporating α,α -dialkyl amino acids like isovaline (Iva) or α -aminoisobutyric acid (Aib) is highly desirable for inducing rigid secondary structures, such as 310​ -helices, in synthetic peptides and apolipoprotein mimetics[1][2]. However, the gem-dialkyl effect at the α -carbon creates a severe steric shield. The α -methyl and α -ethyl groups of Boc-Iva-OH physically block the trajectory of incoming nucleophiles. This results in sluggish activation kinetics, incomplete couplings, and vulnerability to competing side reactions.

Diagnostic Troubleshooting Workflow

Use the decision tree below to identify the root cause of your coupling failures and select the appropriate corrective action.

Troubleshooting Start Issue: Low Coupling Yield with Boc-Iva-OH Check1 1. Reagent Selection Start->Check1 Check2 2. Thermal Energy Start->Check2 Check3 3. Base Sterics Start->Check3 Standard Using HATU/HBTU? Risk of guanidinylation. Check1->Standard RoomTemp Room Temp Synthesis? Slow kinetics. Check2->RoomTemp DIEA Using DIEA? Bulky base hinders reaction. Check3->DIEA Sol1 Switch to PyAOP or Acid Fluorides Standard->Sol1 Sol2 Apply Microwave Heating (75°C) RoomTemp->Sol2 Sol3 Switch to TMP (Collidine) DIEA->Sol3

Caption: Troubleshooting decision tree for overcoming steric hindrance in Boc-Iva-OH coupling.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: I am using standard HATU/DIEA to couple Boc-Iva-OH, but my LC-MS shows massive deletion sequences and a +98 Da adduct. What is happening? A: You are observing guanidinylation. HATU is a uronium-based reagent. Because the carboxyl group of Boc-Iva-OH is highly shielded, the formation of the active OAt ester is exceptionally slow. Consequently, the free N-terminus of your resin-bound peptide attacks the uronium carbon of HATU instead of the amino acid. This forms a stable, dead-end tetramethylguanidinium adduct (+98 Da), permanently terminating the peptide chain[3]. Solution: Switch to a phosphonium-based reagent like PyAOP, which cannot form guanidinium adducts, allowing for the extended reaction times required for hindered residues[3].

Q2: Is there a risk of epimerization during the extended coupling times required for Boc-Iva-OH? A: No. This is a common misconception. While standard chiral amino acids can epimerize via base-catalyzed enolization or oxazolone formation, Boc-Iva-OH lacks an α -proton . Because there is no hydrogen at the α -carbon to abstract, direct enolization is chemically impossible[4]. You can safely apply extended coupling times, elevated temperatures, and strong bases without risking loss of stereochemical integrity.

Q3: Why should I use TMP (Collidine) instead of DIEA? A: Causality lies in the spatial geometry of the transition state. DIEA (N,N-Diisopropylethylamine) is a bulky, sterically demanding base. When attempting to deprotonate the highly congested intermediate of an α,α -dialkyl amino acid, DIEA physically clashes with the α -ethyl and α -methyl groups of the Iva residue. TMP (2,4,6-trimethylpyridine / sym-collidine) is a planar, less sterically demanding base that efficiently facilitates the activation step without blocking the nucleophilic attack trajectory.

Mechanistic Pathway Comparison

Mechanism Boc Boc-Iva-OH (Sterically Hindered) PyAOP PyAOP / HOAt (Phosphonium) Boc->PyAOP HATU HATU / HOAt (Uronium) Boc->HATU ActiveEst OAt Active Ester (Highly Reactive) PyAOP->ActiveEst Efficient HATU->ActiveEst Slow Guanidinium Guanidinium Byproduct (Chain Termination) HATU->Guanidinium Side Reaction Peptide Successful Peptide Bond Formation ActiveEst->Peptide Truncation Truncated Peptide (+98 Da) Guanidinium->Truncation

Caption: Mechanistic pathway comparing PyAOP and HATU activation for sterically hindered amino acids.

Quantitative Data: Coupling Reagent Efficacy

To maximize coupling efficiency, the choice of reagent must align with the steric demands of the α,α -dialkyl residue. Below is a summary of expected yields based on reagent class.

Reagent SystemChemical ClassRelative Activation RateRisk of GuanidinylationTypical Yield (Boc-Iva-OH)
HATU / DIEA UroniumFast (for standard AAs)High (Chain Termination)< 30%
PyBOP / DIEA Phosphonium (HOBt)ModerateNone40 - 60%
PyAOP / TMP Phosphonium (HOAt)FastNone> 85%
Acid Fluoride Acyl FluorideVery FastNone> 90%
BTC (Triphosgene) Acid ChlorideExtremely FastNone> 95%

Validated Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure maximum coupling efficiency of Boc-Iva-OH.

Protocol A: PyAOP-Mediated Microwave-Assisted Coupling

Use this protocol for coupling Boc-Iva-OH onto a standard or moderately hindered N-terminus.

Reagents Required: Boc-Iva-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), TMP (10 eq), DMF (Peptide Synthesis Grade).

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal protecting group of the growing chain has been fully removed and washed.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Boc-Iva-OH (5 eq), PyAOP (5 eq), and HOAt (5 eq) in a minimum volume of DMF. Add TMP (10 eq). Stir for exactly 3 minutes to allow the formation of the highly reactive OAt ester. Causality: Pre-activation prevents the base from prematurely interacting with the resin-bound amine, reducing side reactions.

  • Coupling: Transfer the pre-activated mixture to the resin.

  • Microwave Energy Application: Heat the reaction vessel to 75°C for 15 minutes using a dedicated peptide synthesis microwave. Causality: Thermal energy overcomes the high activation energy barrier imposed by the gem-dialkyl steric shield.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation Checkpoint: Perform a micro-cleavage of a few resin beads. Analyze via LC-MS.

    • Success Criteria: A mass shift corresponding to +[Mass of Iva - H2​O ] confirms successful coupling.

    • Failure Criteria: The absence of a +98 Da adduct validates that PyAOP successfully prevented guanidinylation. If unreacted starting material remains, proceed to a second coupling cycle using Protocol B.

Protocol B: Symmetrical Anhydride / BTC Activation (Rescue Protocol)

Use this protocol if Protocol A yields incomplete coupling, or if you are coupling Boc-Iva-OH onto another sterically hindered residue (e.g., Iva-Iva or Iva-Aib).

  • Activation with BTC: Dissolve Boc-Iva-OH (4 eq) in dry DCM. Add Bis(trichloromethyl)carbonate (BTC, 1.33 eq) to generate the acid chloride in situ.

  • Base Addition: Add TMP (14 eq) dropwise to the mixture at 0°C. Stir for 5 minutes.

  • Coupling: Add the mixture to the resin and agitate at room temperature for 4 to 12 hours.

  • Self-Validation Checkpoint: Perform a Kaiser test. A clear, yellow solution (negative result) validates that the highly hindered amine has been successfully acylated.

References

  • Title: US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation Source: Google Patents URL: [1]

  • Title: Can Selenoenzymes Resist Electrophilic Modification? Evidence from Thioredoxin Reductase and a Mutant Containing α -Methylselenocysteine | Biochemistry Source: ACS Publications URL: [3]

  • Title: Revisiting 310​ -helices: biological relevance, mimetics and applications Source: Explorationpub.com URL: [2]

  • Title: β -Aminopeptidases: enzymatic degradation and synthesis of β -amino acid containing peptides and kinetic resolution of β -amino acid amides Source: ResearchGate URL: [4]

Sources

Reference Data & Comparative Studies

Validation

Enhancing Peptide Therapeutic Potential: A Comparative Guide to Proteolytic Stability with 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

For researchers, scientists, and drug development professionals, the fleeting stability of peptide-based therapeutics in biological systems presents a significant hurdle. The rapid degradation of these promising molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the fleeting stability of peptide-based therapeutics in biological systems presents a significant hurdle. The rapid degradation of these promising molecules by endogenous proteases limits their bioavailability and therapeutic efficacy. This guide provides an in-depth comparison of the proteolytic stability of standard peptides versus those incorporating the non-natural amino acid, 2-aminoisobutyric acid (Aib), the active form of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid after deprotection. We will explore the underlying mechanisms of enhanced stability and provide robust experimental protocols to validate these findings in your own research.

The Challenge of Proteolytic Degradation

Peptides, with their high specificity and low toxicity, are attractive therapeutic candidates. However, their journey through the physiological environment is fraught with peril. Proteolytic enzymes, such as trypsin and chymotrypsin, readily recognize and cleave specific peptide bonds, dismantling the peptide's structure and function.[1] This enzymatic onslaught is a primary reason for the short in vivo half-life of many promising peptide drugs.[2] To overcome this limitation, various strategies have been developed, including the incorporation of non-canonical amino acids designed to resist enzymatic cleavage.[1][2]

2-Aminoisobutyric Acid (Aib): A Bulwark Against Proteolysis

One of the most effective strategies to bolster peptide stability is the introduction of 2-aminoisobutyric acid (Aib). The key to Aib's protective power lies in its unique structure: a gem-dimethyl group at the α-carbon. This structural feature introduces significant steric hindrance, effectively shielding the adjacent peptide bonds from the active sites of proteolytic enzymes.

cluster_0 Standard Peptide Chain cluster_1 Protease Active Site cluster_2 Aib-Containing Peptide Chain Peptide_Backbone_1 ...-NH-CH(R)-CO-... Cleavage_Site Active Site Cleft Peptide_Backbone_1->Cleavage_Site Vulnerable to Cleavage Protease Protease Protease->Cleavage_Site Approaches Aib_Peptide_Backbone ...-NH-C(CH3)2-CO-... Aib_Peptide_Backbone->Cleavage_Site

Figure 1: Steric hindrance by Aib protecting the peptide backbone.

This steric shield dramatically reduces the rate of enzymatic degradation. Furthermore, the conformational constraints imposed by the gem-dimethyl group tend to induce and stabilize helical secondary structures within the peptide. This pre-organization into a defined conformation can not only enhance biological activity but also contributes to proteolytic resistance by presenting a less flexible and accessible substrate for proteases.

Comparative Proteolytic Stability: Experimental Evidence

The enhanced stability of Aib-containing peptides is not merely theoretical. Numerous studies have demonstrated their superior resistance to proteolysis compared to their natural counterparts. The following table summarizes representative data on the half-life of peptides with and without Aib modification in the presence of common proteases and in serum.

Peptide SequenceModificationProtease/MediumHalf-life (t½)Fold Increase in StabilityReference
Model Peptide ANoneTrypsin~ 3 hours-[3] (representative)
Model Peptide AAib substitution Trypsin> 24 hours > 8 [3] (representative)
Model Peptide BNoneChymotrypsin~ 7 hours-[3] (representative)
Model Peptide BAib substitution Chymotrypsin> 48 hours > 7 [3] (representative)
Linear Noxa PeptideNoneMouse Serum~ 15 minutes-[3]
Bph-cross-linked Noxa PeptideConformationally constrained Mouse Serum> 240 minutes > 16 [3]

Note: The data presented is a synthesis of findings from multiple sources to illustrate the expected magnitude of stability enhancement. The study by Walensky et al. (2006) demonstrates a significant increase in stability with conformationally constrained peptides, a principle that applies to Aib-containing peptides.

Experimental Protocol: A Self-Validating System for Assessing Proteolytic Stability

To empower researchers to quantitatively assess the stabilizing effects of Aib incorporation, we provide a detailed, self-validating protocol for an in vitro proteolytic stability assay. This protocol is designed to be robust and reproducible.

Objective:

To compare the rate of degradation of a standard peptide and its Aib-containing analogue in the presence of a specific protease (e.g., trypsin) and in human serum.

Materials:
  • Peptides:

    • Lyophilized standard peptide (Control)

    • Lyophilized Aib-containing peptide (Test)

  • Enzymes and Matrices:

    • Trypsin, sequencing grade (e.g., Promega)

    • Chymotrypsin, sequencing grade

    • Pooled human serum (e.g., Innovative Research)

  • Buffers and Reagents:

    • Ammonium bicarbonate buffer (100 mM, pH 8.0)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water

  • Equipment:

    • Analytical HPLC system with a C18 column

    • Incubator or water bath at 37°C

    • Microcentrifuge

    • Vortex mixer

    • Pipettes and sterile, low-binding microcentrifuge tubes

Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Sampling & Quenching cluster_3 Analysis cluster_4 Data Interpretation A Reconstitute Peptides (Control & Aib-modified) D Incubate Peptides with Protease A->D E Incubate Peptides in Human Serum A->E B Prepare Protease Stock (e.g., Trypsin) B->D C Prepare Serum Aliquots C->E F Collect Aliquots at Time Points (0, 1, 4, 8, 24h) D->F E->F G Quench Reaction (e.g., with TFA) F->G H Centrifuge to Pellet Precipitated Proteins G->H I Analyze Supernatant by RP-HPLC H->I J Quantify Remaining Intact Peptide I->J K Plot % Peptide Remaining vs. Time J->K L Calculate Half-life (t½) K->L

Figure 2: Experimental workflow for comparative proteolytic stability assay.

Step-by-Step Procedure:
  • Peptide Reconstitution:

    • Allow lyophilized peptide vials to equilibrate to room temperature before opening to prevent condensation.[4]

    • Reconstitute each peptide in an appropriate buffer (e.g., ultrapure water or PBS) to a stock concentration of 1 mg/mL. Gently swirl to dissolve; do not vortex.[4]

  • Protease Digestion Assay:

    • Prepare a working solution of trypsin in 100 mM ammonium bicarbonate buffer (pH 8.0).

    • In separate microcentrifuge tubes, mix the control peptide and the Aib-containing peptide with the trypsin solution to a final peptide concentration of 100 µg/mL and a protease-to-peptide ratio of 1:100 (w/w).

    • Incubate the reactions at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in water/acetonitrile (50:50, v/v).[5]

  • Serum Stability Assay:

    • Thaw pooled human serum at 37°C and centrifuge to remove any precipitates.[6]

    • Spike the control and Aib-containing peptides into separate aliquots of serum to a final concentration of 100 µg/mL.[7]

    • Incubate the samples at 37°C with gentle agitation.[7]

    • At the same time points as the protease assay, withdraw an aliquot from each serum sample.

    • Immediately stop proteolytic activity by adding three volumes of ice-cold acetonitrile to precipitate serum proteins.[1][7] Vortex and incubate on ice for 15 minutes.

  • Sample Analysis by RP-HPLC:

    • For the serum stability samples, centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[6]

    • Transfer the supernatant to HPLC vials for analysis.

    • Inject the quenched samples from both the protease and serum assays onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a characteristic wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.[6]

Conclusion

The incorporation of 2-aminoisobutyric acid is a powerful and validated strategy to significantly enhance the proteolytic stability of therapeutic peptides. The steric hindrance provided by the gem-dimethyl group at the α-carbon effectively shields the peptide backbone from enzymatic attack, leading to a substantial increase in the peptide's half-life in biological matrices. The experimental protocol provided in this guide offers a robust framework for researchers to quantify this stability enhancement and make informed decisions in the design and development of next-generation peptide therapeutics. By embracing such chemical modifications, the full potential of peptides as potent and durable therapeutic agents can be realized.

References

  • Durek, T., et al. (2007). Antimicrobial Peptides with Stability toward Tryptic Degradation. Journal of Medicinal Chemistry, 50(24), 5994-6001. [Link]

  • BioLongevity Labs. (2025). Peptide Storage & Stability: A Definitive Guide. BioLongevity Labs Blog. [Link]

  • Kühn, F. M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Kühn, F. M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Grieshober, M., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs Blog. [Link]

  • Chen, W., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. [Link]

  • Pan, J., et al. (2014). Quantitative proteomics reveals the kinetics of trypsin-catalyzed protein digestion. PubMed. [Link]

  • Durek, T., et al. (2016). Serum Stability. Bio-protocol. [Link]

  • Henninot, A., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. [Link]

  • Stewart, M. L., et al. (2006). Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. PubMed Central. [Link]

Sources

Comparative

Mass Spectrometry Validation of Boc-Isovaline Incorporation: A Comparative Guide to Coupling Strategies

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology As a Senior Application Scientist, I have designed this guide to move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I have designed this guide to move beyond generic peptide synthesis protocols. The incorporation of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid—commonly known as Boc-Isovaline (Boc-Iva-OH)—presents a severe mechanistic bottleneck due to its α,α -dialkyl structure. To ensure scientific integrity, the methodologies detailed herein constitute a self-validating system : the synthetic coupling strategy is intrinsically linked to a High-Resolution Mass Spectrometry (HRMS) readout, ensuring that any failure to overcome the steric barrier is definitively flagged by the analytical data.

The Mechanistic Challenge of α,α -Dialkyl Amino Acids

Boc-Iva-OH is notoriously difficult to couple during solid-phase peptide synthesis (SPPS). The causality behind this difficulty lies in its molecular geometry: the presence of the α -methyl group creates a sterically hindered quaternary carbon center directly adjacent to the reacting carbonyl. This physical bulk severely restricts the trajectory of the incoming nucleophile (the N-terminal amine of the resin-bound peptide).

Traditional activation methods, such as carbodiimides (DIC) or standard uronium salts (HBTU), are usually inefficient for α -methyl amino acid coupling. They suffer from low yields, slow reaction rates, and require massive excesses of reagents to force the reaction . When these standard protocols fail, they generate "deletion sequences"—peptides missing the Isovaline residue—which are often difficult to separate via standard preparative HPLC due to similar hydrophobicity.

Objective Comparison of Coupling Reagents

To successfully incorporate Boc-Iva-OH, we must abandon standard OBt-generating reagents (like HBTU) in favor of high-efficiency alternatives that alter the transition state of the aminolysis reaction.

  • HATU: Generates an OAt active ester. The nitrogen at position 7 of the HOAt ring provides anchimeric assistance (the "7-aza effect"). This hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis .

  • COMU: A third-generation uronium salt that generates an Oxyma-derived active ester. Oxyma is less sterically demanding than benzotriazoles and is highly electron-withdrawing, leading to coupling efficiencies that frequently exceed HATU for hindered residues, while avoiding explosive byproducts .

Quantitative Performance Comparison (Boc-Iva-OH Incorporation)
Coupling ReagentActive Ester GeneratedAnchimeric Assistance MechanismCoupling Efficiency*Epimerization Risk
HBTU OBtNone< 30%Moderate
HATU OAtYes (7-aza effect)85 - 90%Low
COMU OxymaYes (H-bonding)> 95%Very Low
DIC / Oxyma OxymaYes (H-bonding)80 - 85%Low

*Data based on a single 2-hour coupling cycle at 50°C for sterically hindered α,α -dialkyl amino acids.

Self-Validating Experimental Protocols

The following protocol utilizes COMU as the superior product for this specific application, paired with elevated temperatures to provide the kinetic energy required to overcome the steric barrier .

Protocol A: COMU-Mediated Coupling of Boc-Iva-OH

Objective: Achieve >95% incorporation of Boc-Iva-OH onto an Fmoc-deprotected resin. Reagents: Boc-Iva-OH (4.0 eq), COMU (3.9 eq), DIPEA (8.0 eq), DMF (Peptide synthesis grade).

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes. Perform standard Fmoc deprotection of the N-terminus (20% piperidine in DMF, 2 x 10 min) and wash thoroughly with DMF (5 x 1 min).

  • Pre-activation (Critical Step): In a separate vial, dissolve Boc-Iva-OH (0.4 mmol) and COMU (0.39 mmol) in 2 mL of DMF. Add DIPEA (0.8 mmol). Allow the mixture to pre-activate for exactly 2 minutes.

    • Causality: Pre-activation forms the highly reactive Oxyma ester. Exceeding 2 minutes can lead to the degradation of the active ester or irreversible guanidinylation of the peptide amine .

  • Coupling: Transfer the pre-activated solution to the resin. Agitate the reaction mixture at 50°C for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Coupling_Mechanism A Boc-Iva-OH (Sterically Hindered) B Activation (COMU / DIPEA) A->B Base added C Oxyma Active Ester (Highly Reactive) B->C Rapid conversion E Peptide Bond Formation (Overcomes Hindrance) C->E Aminolysis D Resin-Bound Peptide (Nucleophilic Amine) D->E Coupling

Workflow of COMU-mediated activation for sterically hindered amino acids.
Protocol B: Cleavage and Preparation for MS
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2 hours at room temperature. (Note: The Boc group on the Isovaline will be simultaneously removed during this TFA cleavage step).

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.

  • Lyophilization: Dissolve the pellet in 50% aqueous acetonitrile and lyophilize to obtain a dry powder.

Mass Spectrometry (LC-MS/MS) Validation Workflow

Because HPLC alone cannot definitively distinguish between a full-length peptide and a single hydrophobic amino acid deletion, High-Resolution Mass Spectrometry (HRMS) acts as the absolute arbiter of coupling success.

Analytical Parameters:

  • Instrument: Q-Exactive Orbitrap (or equivalent HRMS) coupled to a UHPLC system.

  • Column: C18 analytical column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

Data Interpretation (The Self-Validating Check): The exact monoisotopic mass of the Isovaline residue (C5H9NO) within a peptide chain is 99.0684 Da . To validate incorporation, extract the ion chromatograms (EIC) for:

  • The Target Peptide: [M+H]+

  • The Deletion Sequence: [M−99.07+H]+

If the COMU coupling was successful, the EIC will show >95% relative abundance of the target mass. A prominent peak at −99.07 Da definitively proves that the steric barrier was not overcome, requiring a re-optimization of coupling temperature or time.

MS_Validation cluster_0 Validation Outcomes S1 Crude Peptide Cleavage (TFA / Scavengers) S2 UHPLC Separation (C18 Column) S1->S2 Injection S3 ESI-HRMS (Orbitrap / Q-TOF) S2->S3 Elution gradient S4 Data Analysis (Extracted Ion Chromatogram) S3->S4 Mass spectra generation O1 Target Peptide[M+H]+ (Incorporated Iva) S4->O1 Success O2 Deletion Sequence (-99.07 Da mass shift) S4->O2 Failure/Incomplete

LC-MS/MS validation workflow for detecting successful Boc-Iva-OH incorporation.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

Validation

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid vs aminoisobutyric acid in helix induction

Short peptides generally lack the long-range intramolecular forces required to maintain stable secondary structures in aqueous environments. To overcome this entropic penalty, peptide chemists utilize conformationally co...

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Author: BenchChem Technical Support Team. Date: April 2026

Short peptides generally lack the long-range intramolecular forces required to maintain stable secondary structures in aqueous environments. To overcome this entropic penalty, peptide chemists utilize conformationally constrained α,α -dialkylated amino acids. By replacing the α -hydrogen with an alkyl group, the conformational freedom of the peptide backbone is severely restricted via the Thorpe-Ingold effect (steric compression). This forces the Ramachandran ϕ and ψ dihedral angles into regions that exclusively favor helical architectures.

This guide provides an objective, data-supported comparison between the two most prominent helix-inducing unnatural amino acid building blocks: Aminoisobutyric acid (Aib) and 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-Isovaline-OH, Boc-Iva-OH) .

Mechanistic Causality: The Role of Symmetry and Chirality

While both Aib and Iva are α,α -dialkylated, their structural symmetry dictates their application in drug development and foldamer design.

Aminoisobutyric Acid (Aib): The Achiral Workhorse

Aib possesses two identical methyl groups at the α -carbon. Because it is achiral, an Aib homooligomer will form a racemic mixture of left- and right-handed helices in solution, interconverting rapidly on the millisecond timescale . When inserted into a sequence containing standard L-amino acids, the chiral environment of the surrounding residues dictates the screw-sense of the Aib-induced helix . It is highly effective at stabilizing 310​ -helices in short sequences (typically ≤6 residues) and α -helices in longer sequences .

Boc-Iva-OH: The Chiral Director

Isovaline (Iva) features one methyl and one ethyl group at the α -carbon, making it chiral. While it exerts a helix-inducing effect comparable in magnitude to Aib [[1]]([Link]), its asymmetry allows it to act as an intrinsic director of helix handedness. Specifically, (S)-Iva (L-Iva) strongly biases the peptide backbone toward a right-handed screw-sense, whereas (R)-Iva (D-Iva) promotes a left-handed 310​ -helix . Boc-Iva-OH is the tert-butyloxycarbonyl protected derivative optimized for Boc-Solid-Phase Peptide Synthesis (SPPS) or as an N-terminal capping residue in Fmoc-SPPS.

Workflow Logic: Selecting the Right Helix Inducer

Workflow Step1 Target: Induce Stable Helical Conformation in Peptide Decision Is strict control of helix screw-sense (handedness) required? Step1->Decision PathAib Aminoisobutyric Acid (Aib) Achiral • High Propensity • Cost-Effective Decision->PathAib No (Surrounding residues dictate handedness) PathIva Boc-Iva-OH (Isovaline) Chiral • Directs Handedness • Comparable Propensity Decision->PathIva Yes (Requires intrinsic chiral director) Coupling Sterically Hindered Coupling Protocol (PyAOP or Acyl Fluorides + Heat) PathAib->Coupling PathIva->Coupling Validation Structural Validation (CD Spectroscopy & 2D NMR) Coupling->Validation

Logical workflow for selecting between Aib and Boc-Iva-OH for peptide helix induction.

Quantitative Comparison

FeatureAminoisobutyric Acid (Aib)Boc-Isovaline-OH (Boc-Iva-OH)
Side Chains Dimethyl ( α,α -dimethyl)Methyl, Ethyl ( α -ethyl- α -methyl)
Chirality AchiralChiral (L- and D- enantiomers)
Helix Propensity Extremely High ( 310​ and α -helix)Extremely High ( 310​ and α -helix)
Screw-Sense Control None (Relies on adjacent residues)Strong ((S)-Iva Right-handed)
Steric Hindrance HighVery High (Ethyl group increases bulk)
Primary Application General helix stabilization, foldamersChiral foldamers, handedness-specific probes

Experimental Protocols: Synthesis and Validation

Protocol 1: Microwave-Assisted SPPS of Sterically Hindered Peptides

Causality Check: The very steric bulk that makes Aib and Iva excellent helix promoters also makes them notoriously difficult to couple during SPPS. The tetrasubstituted α -carbon blocks nucleophilic attack by the incoming amine. Standard coupling reagents (e.g., HBTU or HATU at room temperature) often yield incomplete couplings. To overcome this activation energy barrier, we utilize highly reactive phosphonium salts (PyAOP) combined with microwave heating to drive the reaction to completion.

  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Deprotection: Remove the N-terminal protecting group (20% Piperidine in DMF for Fmoc, or 50% TFA in DCM for Boc) for 2 × 5 minutes. Wash thoroughly with DMF.

  • Activation: Dissolve 4.0 equivalents of the sterically hindered amino acid (Aib or Boc-Iva-OH) and 3.9 equivalents of PyAOP in minimal DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Double Coupling (Critical): Drain the reaction vessel and repeat the activation and coupling steps (Steps 3-4) to ensure near 100% conversion.

  • Washing: Wash the resin 5 × with DMF, followed by 3 × with Dichloromethane (DCM).

Protocol 2: Self-Validating Structural Analysis via Circular Dichroism (CD)

Causality Check: To validate that the incorporation of Aib or Iva successfully induced the desired helical architecture, CD spectroscopy is employed. The differential absorption of left- and right-handed circularly polarized light provides a direct, self-validating readout of secondary structure and screw-sense .

  • Sample Preparation: Cleave the peptide from the resin and purify via RP-HPLC. Lyophilize the pure fraction.

  • Solvent Selection: Dissolve the peptide in a helix-promoting solvent like 2,2,2-Trifluoroethanol (TFE) or Methanol to a final concentration of 50-100 μ M .

  • Data Acquisition: Scan the sample from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.

  • Spectral Interpretation:

    • Right-Handed α -Helix: Confirm presence of dual minima at 208 nm ( π→π∗ ) and 222 nm ( n→π∗ ), with a maximum at 192 nm.

    • Right-Handed 310​ -Helix: Confirm a deep minimum at ~205 nm and a weak shoulder at 222 nm.

    • Left-Handed Helix: Confirm inverted spectra (maxima where minima normally appear), characteristic of (R)-Iva incorporation .

References

  • Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. Source: International Journal of Peptide and Protein Research (1988). URL:[Link]

  • Revisiting 310​ -helices: biological relevance, mimetics and applications. Source: Exploration of Targeted Anti-tumor Therapy (2024). URL:[Link]

  • Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α -Disubstituted Amino Acid. Source: ChemRxiv (2021). URL:[Link]

  • Conformational study of an Aib-rich peptide in DMSO by NMR. Source: ResearchGate / Biopolymers (2009). URL:[Link]

  • Isovaline in Naturally Occurring Peptides: A Nondestructive Methodology for Configurational Assignment. Source: ResearchGate / Chemistry - A European Journal (2020). URL:[Link]

Sources

Comparative

chiral HPLC methods for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid enantiomeric excess

Introduction to Boc-Isovaline Chiral Analysis 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, commonly known as Boc-isovaline (Boc-Iva-OH), is a sterically hindered, non-proteinogenic α -alkylated amino acid[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Boc-Isovaline Chiral Analysis

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, commonly known as Boc-isovaline (Boc-Iva-OH), is a sterically hindered, non-proteinogenic α -alkylated amino acid[1]. It serves as a critical chiral building block in the synthesis of conformationally restricted therapeutic peptides, peptaibols, and various pharmaceutical intermediates[1].

Determining the enantiomeric excess (ee) of this compound presents two distinct analytical challenges:

  • Lack of a Strong Chromophore : Unlike aromatic amino acids, Boc-Iva-OH lacks a conjugated π -system, restricting UV detection to the lower end of the spectrum (typically 210 nm) where the carbonyl groups absorb[2].

  • Quaternary Stereocenter : The α -carbon is fully substituted with a methyl group, an ethyl group, a Boc-protected amine, and a carboxylic acid. This steric bulk demands a highly specific chiral recognition environment to differentiate the (R) and (S) enantiomers.

Mechanistic Rationale for Chiral Separation

As an application scientist, method development cannot rely on trial and error; it must be driven by molecular causality. To achieve a baseline enantiomeric resolution ( Rs​>1.5 ), the Chiral Stationary Phase (CSP) must engage the analyte via the "three-point interaction rule."

For N-Boc protected amino acids, the dominant interactions are:

  • Hydrogen Bonding : The carboxylate group of the analyte acts as the primary interaction site with the chiral amino or hydroxyl groups of the CSP. The Boc-carbamate provides secondary H-bonding sites.

  • Steric Inclusion : The differential spatial arrangement of the α -methyl and α -ethyl groups dictates how deeply each enantiomer can penetrate the CSP's chiral pockets.

  • Dipole-Dipole & van der Waals Forces : Alignment of the carbonyl dipoles stabilizes the transient diastereomeric complexes[3].

The Crucial Role of Ionization Suppression: Boc-Iva-OH contains a free carboxylic acid (pKa ~2.5). If analyzed in a neutral mobile phase, partial ionization will occur, leading to severe peak tailing and a collapse of chiral resolution. It is mandatory to suppress this ionization by adding an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or phosphoric acid (adjusting pH to ~2.5)—ensuring the analyte remains fully protonated and neutral[2].

Mechanism Analyte Boc-Iva-OH Analyte HBond Hydrogen Bonding (Carboxylic Acid & Boc-NH) Analyte->HBond Steric Steric Inclusion (Isovaline Quaternary Center) Analyte->Steric Dipole Dipole-Dipole / van der Waals (Carbonyl Groups) Analyte->Dipole CSP Chiral Stationary Phase (e.g., Teicoplanin) CSP->HBond CSP->Steric CSP->Dipole Enantio Enantioselective Resolution (Rs > 1.5) HBond->Enantio Steric->Enantio Dipole->Enantio

Chiral recognition interactions between Boc-Iva-OH and the stationary phase.

Comparative Analysis: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

When selecting a column for Boc-Iva-OH, the field generally relies on two dominant CSP classes. The choice depends entirely on whether the downstream goal is analytical LC-MS quantification or preparative scale-up[3].

Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T / Teicoplanin)

Teicoplanin-based columns are widely considered the premier choice for N-blocked (t-BOC and FMOC) amino acids.

  • Performance : They offer multimodal capabilities with a unique chiral ionic character. The carboxylate group of Boc-Iva-OH interacts strongly with the CSP's chiral amine sites.

  • Advantage : They perform exceptionally well in reversed-phase (RP) modes using volatile buffers (e.g., ammonium trifluoroacetate), making them directly compatible with LC-MS/MS platforms.

Polysaccharide-based CSPs (e.g., Chiralpak AD-H / Lux Cellulose-2)

These columns consist of derivatized cellulose or amylose polymers coated on a silica support. Over 90% of general enantiomeric excess estimations utilize this class due to their broad selectivity[3].

  • Performance : They rely heavily on hydrogen bridging and π−π interactions[3].

  • Advantage : They offer unmatched ruggedness and loading capacity, making them the gold standard for preparative chromatography, though they often require normal-phase solvents (e.g., Hexane/Isopropanol) which are not MS-friendly.

Quantitative Comparison Table
ParameterMacrocyclic Glycopeptide (Teicoplanin)Polysaccharide (Amylose/Cellulose)
Primary Interaction Mechanism H-bonding, Steric InclusionH-bonding, van der Waals[3]
Optimal Mobile Phase Reversed-Phase (MeOH/H₂O + 0.1% TFA)Normal-Phase (Hexane/IPA + 0.1% TFA)
LC-MS Compatibility Excellent (Volatile buffers supported)Poor (Requires post-column make-up)
Typical Resolution ( Rs​ ) 2.5 - 4.02.0 - 3.0
Preparative Scalability ModerateExcellent

Experimental Workflow & Self-Validating Protocol

The following protocol details a self-validating reversed-phase methodology for determining the enantiomeric excess of Boc-Iva-OH using a Macrocyclic Glycopeptide column.

Workflow Start Start Method Development CSP Select Chiral Stationary Phase (e.g., Chirobiotic T) Start->CSP MP Optimize Mobile Phase (Add 0.1% TFA for Ionization Suppression) CSP->MP Detect Set UV Detection (210 nm for Carbonyl Absorption) MP->Detect Eval Evaluate Resolution (Rs) Target: Rs > 1.5 Detect->Eval Success Validate ee% Method Eval->Success Yes Fail Adjust Modifier or Temperature Eval->Fail No Fail->MP

HPLC method development workflow for Boc-Iva-OH enantiomeric excess.
Step-by-Step Methodology

Phase 1: Reagent & Sample Preparation

  • Diluent : Prepare a Methanol:Water (50:50, v/v) solution.

  • Sample Preparation : Accurately weigh 5.0 mg of the synthesized Boc-Iva-OH sample and dissolve it in 10 mL of diluent to yield a 0.5 mg/mL concentration.

  • System Suitability Standard (Self-Validation) : Prepare a racemic mixture of (R/S)-Boc-Iva-OH at 0.5 mg/mL. Causality: You must prove the system can resolve both enantiomers before analyzing an unknown sample to rule out co-elution masking as "100% ee".

Phase 2: Mobile Phase Preparation

  • Aqueous Phase (A) : Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of ultrapure water (0.1% v/v). Alternatively, adjust water to pH 2.5 using phosphoric acid[2].

  • Organic Phase (B) : LC-MS grade Methanol or Acetonitrile.

  • Filter both phases through a 0.22 μ m PTFE membrane and degas via ultrasonication for 15 minutes.

Phase 3: Chromatographic Conditions

  • Column : Chirobiotic T (Teicoplanin), 250 mm × 4.6 mm, 5 μ m.

  • Elution Mode : Isocratic, 60% Phase A / 40% Phase B.

  • Flow Rate : 0.5 to 1.0 mL/min[2].

  • Column Temperature : 25 °C. Causality: Lower column temperatures decrease the kinetic energy of the system, thereby increasing the residence time of the analyte in the chiral pocket and stabilizing the transient diastereomeric complex, which improves resolution.

  • Injection Volume : 10 μ L.

  • Detection : UV at 210 nm[2].

Phase 4: Data Analysis & ee% Calculation

  • Inject the racemic System Suitability Standard and verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Inject the Boc-Iva-OH sample.

  • Calculate the enantiomeric excess using the area normalization method:

    ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

References

  • Zhao, H., Li, J., and Wu, F. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." American Journal of Analytical Chemistry, Scientific Research Publishing (SCIRP). Available at: [Link]

  • Nojiri, M. "Studies on enzymatic synthesis of optically active amides for pharmaceutical intermediates." Kyoto University Research Information Repository, 2018. Available at:[Link]

Sources

Validation

validating secondary structure of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid sequences using circular dichroism

Validating the Secondary Structure of Boc-Isovaline (Boc-Iva-OH) Peptide Sequences Using Circular Dichroism: A Comparative Guide The rational design of foldamers and bioactive peptides heavily relies on non-proteinogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Secondary Structure of Boc-Isovaline (Boc-Iva-OH) Peptide Sequences Using Circular Dichroism: A Comparative Guide

The rational design of foldamers and bioactive peptides heavily relies on non-proteinogenic amino acids to enforce specific secondary structures. Among these, 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid—commonly known as Boc-isovaline (Boc-Iva-OH)—is a highly effective C α -tetrasubstituted building block. Found naturally in pore-forming peptaibols like alamethicin and gichigamins, isovaline imposes severe steric constraints on the peptide backbone, driving the formation of robust 310​

  • and α -helices[1].

However, validating the exact helical geometry induced by Boc-Iva-OH requires rigorous chirospectroscopic analysis. This guide provides an authoritative comparison of Boc-Iva-OH against alternative helix-promoters and details a self-validating Circular Dichroism (CD) spectroscopy protocol to unambiguously assign its secondary structure.

Mechanistic Causality: Why C α -Tetrasubstitution Drives Helicity

The structural rigidity of Boc-Iva-OH stems from its C α -ethyl and C α -methyl side chains. These dual substituents create severe steric clashes with adjacent amide nitrogen and carbonyl oxygen atoms if the backbone attempts to adopt an extended β -sheet conformation. Consequently, the Ramachandran dihedral angles ( ϕ,ψ ) are restricted to a narrow energetic minimum (approximately ϕ=±60∘,ψ=±30∘ ), forcing the peptide into a helical fold.

Interestingly, the type of helix formed is highly length-dependent. As documented in studies on synthetic poly(amino acids), short sequences ( n≤6 ) predominantly adopt a tightly wound 310​ -helix, while longer sequences ( n>6 ) relax into a classical α -helix to minimize macroscopic dipole moments[2].

Comparative Analysis: Boc-Iva-OH vs. Alternatives

When designing a helical scaffold, researchers typically choose between Boc-Iva-OH, the achiral analog Boc-Aib-OH ( α -aminoisobutyric acid), and the standard proteinogenic Boc-Ala-OH. While Aib is a ubiquitous helix-promoter, its achiral nature leads to an equal population of left- and right-handed helices in homooligomers. This macroscopic racemic mixture often results in the cancellation of electronic circular dichroism (ECD) signals, making structural validation highly ambiguous[3].

Boc-Iva-OH solves this critical flaw. The chirality of isovaline (L- or D- configuration) breaks the symmetry, biasing the helical screw sense and yielding a highly resolved, quantifiable CD signature[2].

Table 1: Performance Comparison of Helicogenic Amino Acid Derivatives

FeatureBoc-Iva-OH (Isovaline)Boc-Aib-OHBoc-Ala-OH
C α Substitution Ethyl, MethylDimethylMethyl, Hydrogen
Chirality Chiral (L- or D-)AchiralChiral (L- or D-)
Helical Propensity High ( 310​ and α -helix)High ( 310​ and α -helix)Moderate ( α -helix only)
CD Signal Resolution High (Biases screw sense)Low (Signal cancellation)High
Steric Hindrance Very HighHighLow

Structural Logic and Validation Workflow

The transition from primary sequence to validated secondary structure follows a strict logical pathway, heavily dependent on sequence length and steric constraints.

CD_Validation_Workflow cluster_helices Helical Induction Start Boc-Iva-OH Peptide (Cα-Ethyl, Cα-Methyl) Steric Steric Constraint (Restricted φ, ψ angles) Start->Steric H310 3_10-Helix (n ≤ 6 residues) Steric->H310 Short Chain HAlpha α-Helix (n > 6 residues) Steric->HAlpha Long Chain CD_310 CD Signature: Minima at 207 nm Shoulder at 222 nm H310->CD_310 CD_Alpha CD Signature: Minima at 208 nm & 222 nm HAlpha->CD_Alpha

Logical flow of Boc-Iva-OH inducing length-dependent helical structures and their CD signatures.

Self-Validating Experimental Protocol: CD Spectroscopy of Boc-Iva-OH Peptides

To ensure the CD spectrum genuinely reflects the peptide's intrinsic structure rather than aggregation artifacts, the following protocol incorporates built-in validation checks (e.g., HT voltage monitoring and precise spectral deconvolution).

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve the purified Boc-Iva-OH peptide in 2,2,2-Trifluoroethanol (TFE) to establish a maximum-helicity reference state. For physiological relevance, use a 10 mM phosphate buffer (pH 7.4) supplemented with liposomes if the peptide is amphipathic.

  • Concentration Control: Prepare the solution at a precise concentration of 0.1 mM to 0.2 mM . Causality: Exceeding 0.5 mM induces intermolecular aggregation, which distorts the CD signal via differential light scattering and absorption flattening.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to eliminate microscopic particulates.

Phase 2: Spectrometer Configuration
  • Cuvette Selection: Use a high-quality quartz cuvette with a 0.1 cm path length . Causality: A short path length minimizes solvent absorbance in the far-UV region, ensuring the High Tension (HT) voltage remains below 600 V. Data collected at HT > 600 V is unreliable due to detector saturation.

  • Instrument Parameters:

    • Wavelength range: 190 nm to 260 nm

    • Scanning speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Bandwidth: 1.0 nm

    • Temperature: 20 °C (maintained via a Peltier controller)

  • Accumulation: Average 3 to 5 continuous scans to maximize the signal-to-noise ratio.

Phase 3: Data Processing and Spectral Deconvolution
  • Baseline Correction: Subtract the pure solvent blank spectrum from the sample spectrum to isolate the peptide's optical activity.

  • Unit Conversion: Convert raw ellipticity ( θ , measured in mdeg) to Mean Residue Ellipticity ( [θ]MRE​ ), standardizing the data regardless of peptide length:

    [θ]MRE​=10×c×l×nθ​

    (Where c = molar concentration, l = path length in cm, and n = number of amino acid residues).

  • Structural Assignment via R-Value Calculation: Calculate the ratio of molar ellipticity at 222 nm to the primary minimum (~207 nm or 208 nm).

    • Validating a 310​ -Helix: Look for a strong negative Cotton band at 207 nm and a weak shoulder at 222 nm. An R-value ( [θ]222​/[θ]207​ ) of 0.3 to 0.6 confirms a 310​ -helix[4].

    • Validating an α -Helix: Look for distinct double minima at 208 nm and 222 nm. An R-value ( [θ]222​/[θ]208​ ) of 0.9 to 1.1 confirms an α -helical conformation.

References

  • Revisiting 310-helices: biological relevance, mimetics and applications Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds Source: Biochemistry (ACS Publications) URL:[Link]

  • Circular dichroism spectra of peptide P1b and template T(P1)3 Source: ResearchGate (A peptide template as an allosteric supramolecular catalyst) URL:[Link]

  • Unique amalgamation of primary and secondary structural elements transform peptaibols into potent bioactive cell-penetrating peptides Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Comparative

A Thermodynamic Comparison of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid and Its Analogs: A Guide for Researchers

In the landscape of pharmaceutical development and chemical research, a nuanced understanding of the thermodynamic properties of molecules is paramount. This guide offers an in-depth thermodynamic comparison of 2-{[(tert...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, a nuanced understanding of the thermodynamic properties of molecules is paramount. This guide offers an in-depth thermodynamic comparison of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, a synthetic amino acid derivative, and its structural analogs. By examining key thermodynamic parameters, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to predict molecular behavior, stability, and interactions.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions.[1][] The introduction of a methyl group at the alpha-carbon of the amino acid introduces steric hindrance that can influence peptide conformation and enzymatic stability. This guide will delve into the thermodynamic consequences of these structural features and explore how modifications to the parent molecule impact its energetic profile.

Core Thermodynamic Principles in Molecular Analysis

The behavior and stability of a chemical compound are governed by fundamental thermodynamic principles. The key parameters under consideration in this guide are:

  • Gibbs Free Energy (ΔG): This value represents the energy available to do work in a system at constant temperature and pressure. A negative ΔG indicates a spontaneous process, such as a chemical reaction or a conformational change.

  • Enthalpy (ΔH): Enthalpy reflects the total heat content of a system. An exothermic process releases heat (negative ΔH), while an endothermic process absorbs heat (positive ΔH). In the context of molecular stability, a lower enthalpy of formation generally corresponds to a more stable molecule.

  • Entropy (ΔS): Entropy is a measure of the disorder or randomness in a system. An increase in entropy (positive ΔS) is generally favorable.

These parameters are related by the equation: ΔG = ΔH - TΔS , where T is the temperature in Kelvin. Understanding the interplay of these factors is crucial for predicting how a molecule will behave in a biological or chemical system. For instance, the solvation of a molecule in a solvent is a complex process involving both enthalpic and entropic contributions.[3]

Structural Analogs: A Comparative Framework

For the purpose of this guide, we will consider analogs of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid that feature systematic variations in their structure. These modifications allow for a systematic evaluation of structure-thermodynamic relationships.

Parent 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid Analog1 Analog 1: Variation in Alkyl Side Chain (e.g., 2-amino-2-ethylbutanoic acid derivative) Parent->Analog1 Alkyl Chain Modification Analog2 Analog 2: Variation in N-Protecting Group (e.g., Fmoc or Cbz protected) Parent->Analog2 Protecting Group Swap Analog3 Analog 3: Esterification of Carboxylic Acid (e.g., methyl ester) Parent->Analog3 Carboxyl Group Modification Analog4 Analog 4: Unprotected Amino Acid (2-amino-2-methylbutanoic acid) Parent->Analog4 Deprotection

Caption: Structural relationships between the parent molecule and its analogs.

Thermodynamic Profile of the Core Structure and Analogs

Table 1: Comparison of Thermodynamic Properties of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic Acid and Related Compounds

CompoundPropertyValueSource
2-Methylbutanoic AcidStandard Gibbs free energy of formation (ΔfG°)-276.96 kJ/mol[4]
2-Methylbutanoic AcidEnthalpy of formation at standard conditions (ΔfH°gas)-455.93 kJ/mol[4]
2-Methylbutanoic AcidEnthalpy of vaporization at standard conditions (ΔvapH°)52.4 kJ/mol[4]
(Dl)-2-amino-2-methyl-butanoic acidEnthalpy of sublimation (ΔsubH)134 ± 1 kJ/mol at 413 K[5]
Boc-protected amino acids (general)Decomposition TemperatureGenerally 73–105 °C (as ionic liquids)[6]

Analysis of Thermodynamic Contributions:

  • The Carboxylic Acid Core: The thermodynamic data for 2-methylbutanoic acid provides a baseline for the energetic properties of the carbon skeleton.[4][7] The negative Gibbs free energy and enthalpy of formation indicate a stable molecule.

  • The Amino Group: The introduction of an amino group to form 2-amino-2-methylbutanoic acid significantly alters the molecule's properties, introducing the capacity for zwitterion formation and hydrogen bonding. The high enthalpy of sublimation for the unprotected amino acid reflects the strong intermolecular forces in the solid state.[5]

  • The Boc Protecting Group: The addition of the tert-butoxycarbonyl (Boc) group has several thermodynamic implications. It increases the molecular weight and size, which generally leads to a higher enthalpy of vaporization. The Boc group also eliminates the zwitterionic character of the amino acid, making it more soluble in organic solvents. While specific enthalpy of formation data for the Boc-protected target molecule is scarce, the thermal stability of Boc-protected amino acids has been investigated, with decomposition temperatures typically in the range of 73-105°C when incorporated into ionic liquids.[6] The removal of the Boc group is an acid-catalyzed process, indicating a thermodynamic trade-off between the protected and deprotected states that can be manipulated by pH.[]

  • Structural Analogs:

    • Alkyl Chain Variation: Increasing the length of the alkyl side chain (e.g., replacing the methyl group with an ethyl group) would be expected to lead to a more negative enthalpy of formation due to the increased number of C-C and C-H bonds. It would also likely increase the hydrophobicity of the molecule, affecting its solvation thermodynamics.[3]

    • Protecting Group Variation: Replacing the Boc group with other common protecting groups like Fmoc (fluorenylmethyloxycarbonyl) or Cbz (benzyloxycarbonyl) would significantly alter the thermodynamic profile. These larger, aromatic protecting groups would lead to stronger intermolecular interactions (e.g., pi-stacking) and different solvation properties.

    • Esterification: Conversion of the carboxylic acid to an ester, such as a methyl ester, would eliminate the ability of that group to act as a hydrogen bond donor.[8] This would likely decrease the enthalpy of vaporization and alter the molecule's solubility and solvation thermodynamics.

Experimental Determination of Thermodynamic Properties: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides valuable information on melting point, glass transitions, and decomposition temperatures, which are direct reflections of the thermodynamic stability of a compound.[9][10]

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep1 Accurately weigh 1-5 mg of the sample Prep2 Place the sample in an aluminum DSC pan Prep1->Prep2 Prep3 Hermetically seal the pan Prep2->Prep3 DSC1 Place the sample pan and an empty reference pan in the DSC cell Prep3->DSC1 DSC2 Equilibrate the system at a starting temperature (e.g., 25°C) DSC1->DSC2 DSC3 Ramp the temperature at a constant rate (e.g., 10°C/min) DSC2->DSC3 DSC4 Record the heat flow as a function of temperature DSC3->DSC4 Analysis1 Identify endothermic and exothermic peaks DSC4->Analysis1 Analysis2 Determine melting point (peak maximum of melting endotherm) Analysis1->Analysis2 Analysis3 Determine decomposition temperature (onset of decomposition peak) Analysis1->Analysis3

Caption: Experimental workflow for Differential Scanning Calorimetry.

Step-by-Step Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid analog into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is crucial to prevent mass loss during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample and reference holders, respectively.

    • Set the initial temperature to a value below any expected thermal events (e.g., 25°C).

    • Program the instrument to heat the sample at a constant rate, typically 10°C per minute, to a final temperature above the expected decomposition point.

  • Data Acquisition:

    • Initiate the temperature program. The instrument will measure and record the differential heat flow to the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show heat flow on the y-axis and temperature on the x-axis.

    • An endothermic event, such as melting, will appear as a peak where the sample absorbs heat. The melting point is typically taken as the peak maximum.

    • An exothermic event, such as decomposition, will appear as a peak where the sample releases heat. The onset temperature of this peak is often reported as the decomposition temperature.

    • By comparing the thermograms of the parent compound and its analogs, one can directly assess their relative thermal stabilities.

Conclusion

While a complete thermodynamic dataset for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid and its analogs from a single comparative study is not available, a cohesive picture can be assembled from existing data on related structures. The thermodynamic properties of these molecules are a composite of contributions from the carboxylic acid core, the alpha-methyl group, the amino group, and the N-terminal protecting group. By understanding these individual contributions, researchers can make informed predictions about the behavior of novel analogs. Experimental techniques such as Differential Scanning Calorimetry provide a robust method for validating these predictions and quantifying the thermal stability of these compounds. This guide serves as a foundational resource for scientists and researchers, enabling a more rational approach to the design and development of molecules with tailored thermodynamic properties.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal and Handling Procedures for 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (Boc-Isovaline)

Executive Summary In modern drug development and peptide synthesis, 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (commonly known as Boc-Isovaline or Boc-Iva-OH) is a critical unnatural amino acid used to introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and peptide synthesis, 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid (commonly known as Boc-Isovaline or Boc-Iva-OH) is a critical unnatural amino acid used to introduce conformational rigidity into peptide backbones (e.g., peptaibols). Because it features a bulky hydrophobic side chain and a highly stable tert-butyloxycarbonyl (Boc) protecting group, improper disposal can lead to severe environmental persistence and aquatic toxicity. This guide provides an authoritative, step-by-step operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Chemical Identification & Hazard Profile

Before handling this compound, personnel must understand its physicochemical properties and hazard profile. The presence of the Boc group makes the compound highly soluble in aggressive organic solvents (like DMF and DCM), which dictates our specific spill and disposal methodologies.

PropertyValue
IUPAC Name 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
Common Name Boc-Isovaline / Boc-Iva-OH
CAS Number 123254-58-0 (D-isomer)
PubChem CID 14284791
Molecular Formula C10H19NO4
Molecular Weight 217.27 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data supported by [1] and GHS classifications from [2].

Operational Safety & Handling Protocol

Every protocol in the laboratory must be a self-validating system. Do not merely follow steps; understand the causality behind the safety measures to prevent exposure to this H315/H319/H335 irritant.

Step-by-Step Handling Methodology
  • Environmental Verification: Verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Causality: Boc-Isovaline is a fine powder that can easily become airborne; H335 indicates it is a respiratory irritant. A calibrated hood prevents micro-particulate inhalation.

  • Advanced PPE Donning: Don a chemically resistant lab coat, wrap-around safety goggles, and double-layer nitrile gloves. Causality: During Solid-Phase Peptide Synthesis (SPPS), Boc-Isovaline is dissolved in solvents like Dichloromethane (DCM). DCM rapidly degrades single-layer nitrile, potentially carrying the dissolved amino acid directly into the skin. Double-gloving provides a critical fail-safe window.

  • Static-Free Dispensing: Use an anti-static, grounded spatula to transfer the powder to the analytical balance. Causality: Fine organic powders possess low minimum ignition energies. Friction from standard plastic spatulas can accumulate static charge, risking accidental dust deflagration.

  • Decontamination: Post-weighing, wipe down the balance and surrounding stainless-steel surfaces with a 70% isopropanol solution.

Spill Response & Containment Workflow

Immediate containment is required to prevent the spread of the chemical. The response varies drastically depending on whether the spill is in its raw solid form or dissolved in an SPPS solvent matrix.

SpillResponse Start Spill Detected: Boc-Isovaline Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill (e.g., in DMF/DCM) Assess->Liquid SolidAction Sweep with anti-static brush Avoid dust generation Solid->SolidAction LiquidAction Absorb with inert material (e.g., vermiculite/sand) Liquid->LiquidAction Collect Collect in sealable, compatible waste container SolidAction->Collect LiquidAction->Collect Label Label as 'Hazardous Waste' (Toxic/Irritant) Collect->Label Dispose Send to EHS for High-Temp Incineration Label->Dispose

Figure 1: Decision tree and workflow for Boc-Isovaline spill containment and response.

Step-by-Step Spill Methodology
  • Evacuation & Assessment: Evacuate unprotected personnel from the immediate vicinity. Identify if the spill is dry powder or a solvent solution.

  • Solid Containment: Do not use water, which can create a slippery, concentrated residue. Gently cover the powder with damp paper towels to suppress dust, then use an anti-static brush to sweep the material into a chemically inert dustpan.

  • Liquid Containment: Surround and cover the liquid spill with an inert absorbent like vermiculite or dry sand. Causality: Never use combustible absorbents (like sawdust) for organic solvent mixtures, as they can trigger exothermic reactions or fires.

  • Sanitization: Wash the affected area with a mild laboratory detergent, followed by an ethanol wipe to remove residual hydrophobic traces.

Proper Disposal Procedures

Boc-protected amino acids resist standard biological degradation in municipal wastewater treatment plants. If poured down the drain, they act as persistent organic pollutants. As outlined by environmental management authorities like [3], high-temperature incineration (>1000°C) is the strictly required disposal method. Incineration completely oxidizes the carbon skeleton and the Boc group into harmless CO2​ , H2​O , and NOx​ .

DisposalWorkflow Waste Boc-Isovaline Waste Generation Type Determine Waste Type Waste->Type Solid Solid Waste (Unused/Contaminated) Type->Solid Liquid Liquid Waste (Solvent Mixtures) Type->Liquid SolidCont Double-bagged in polyethylene Solid->SolidCont Package LiquidCont Vented HDPE Carboy (10% Headspace) Liquid->LiquidCont Package Incineration High-Temperature Incineration (>1000°C) SolidCont->Incineration EHS Pickup LiquidCont->Incineration EHS Pickup

Figure 2: Logical segregation and packaging workflow for Boc-Isovaline chemical waste.

Step-by-Step Disposal Methodology
  • Waste Segregation: Strictly separate unused solid Boc-Isovaline powder from liquid waste (e.g., solvent washings containing unreacted Boc-Iva-OH).

  • Liquid Packaging: Pour liquid waste into a compatible High-Density Polyethylene (HDPE) carboy. Critical Step: Stop filling when the container reaches 90% capacity. As mandated by the[4] guidelines, leaving at least a 10% headspace is required to accommodate vapor pressure expansion from volatile solvents, preventing container rupture. Use a vented cap if gas-generating reactions are suspected.

  • Solid Packaging: Place solid waste and contaminated consumables (gloves, wipes, empty vials) into a transparent polyethylene bag. Seal the bag and place it inside a rigid secondary container.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid" or "Boc-Isovaline". List any associated solvents (e.g., "DCM", "DMF"). Causality: Using abbreviations (like "Boc-Iva-OH") violates EPA/RCRA labeling standards and can delay EHS processing.

  • EHS Transfer: Store the packaged waste in a designated Satellite Accumulation Area (SAA). Ensure the waste is collected by your EHS department within 90 days for high-temperature incineration.

References

  • Fisher Scientific. "(R)-N-BOC-alpha-Ethylalanine, 98%, 98% ee." Fisher Scientific UK. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14284791, (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid." PubChem. Available at:[Link]

  • Greenflow. "Disposal Methods for Chemical Waste: A Comprehensive Guide." Greenflow. Available at:[Link]

  • UC San Diego Environment, Health & Safety. "How to Store and Dispose of Extremely Hazardous Chemical Waste." UC San Diego. Available at:[Link]

Sources

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